JNJ0966
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-9-14(24-16(17-9)18-10(2)21)12-8-23-15(20-12)19-11-6-4-5-7-13(11)22-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADCDCMLLGDCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric Inhibition of MMP-9 by JNJ0966: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric inhibition of matrix metalloproteinase-9 (MMP-9) by the selective chemical inhibitor, JNJ0966. The content herein is based on the foundational discovery and characterization of this compound, offering a resource for researchers and professionals in drug development. This document details the quantitative data, experimental protocols, and the mechanism of action of this compound.
Core Concept: Allosteric Inhibition of Zymogen Activation
This compound represents a novel approach to MMP inhibition. Instead of targeting the highly conserved catalytic site, which has historically led to off-target effects and clinical failures with broad-spectrum MMP inhibitors, this compound acts allosterically.[1][2] It specifically inhibits the conversion of the inactive zymogen form of MMP-9 (proMMP-9) into the catalytically active enzyme.[1][2] This mechanism provides a high degree of selectivity for MMP-9.
The molecular basis for this activity is the binding of this compound to a structural pocket near the zymogen cleavage site around Arginine-106, a site distinct from the catalytic domain.[1][2] By binding to this allosteric site, this compound is thought to reorient the "activation loop" (amino acids 103-108), making it a less favorable substrate for cleavage by activating enzymes like MMP-3 or trypsin.[1] This interaction primarily impedes the processing of the 86 kDa intermediate form of MMP-9 to the fully active 82 kDa species.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity and selectivity.
Table 1: In Vitro Potency of this compound
| Assay Type | Activating Enzyme | IC50 | 95% Confidence Interval | Source |
| proMMP-9 Activation | Trypsin | 429 nM | 405–602 nM | [1][3] |
| HT1080 Cellular Invasion | Endogenous | 1.0 µM | - | [1] |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | This compound Concentration | Effect | Source |
| proMMP-1 Activation | Trypsin | 10 µM | No significant inhibition | [1][3] |
| proMMP-2 Activation | Trypsin | 10 µM | No significant inhibition | [1][2] |
| proMMP-3 Activation | Trypsin | 10 µM | No significant inhibition | [1] |
| catMMP-1 Activity | - | 10 µM | No inhibition | [3] |
| catMMP-2 Activity | - | 10 µM | No inhibition | [3] |
| catMMP-3 Activity | - | - | No inhibition | [1] |
| catMMP-9 Activity | - | - | No inhibition | [1] |
| catMMP-14 Activity | - | 10 µM | No inhibition | [3] |
Table 3: Binding Affinity of this compound
| MMP-9 Construct | Method | KD | Source |
| proMMP-9 (amino acids 20-445) | ThermoFluor | 5 µM | [3] |
| proMMP-9 (amino acids 67-445) | ThermoFluor | 0.33 µM | [3] |
| Catalytically Active MMP-9 | ThermoFluor | No binding detected | [3] |
Table 4: In Vivo Efficacy of this compound in Mouse EAE Model
| Treatment Group | Dosage | Outcome | Source |
| This compound | 10 mg/kg (oral, twice daily) | Delayed onset and reduced severity of motor disability | [1][3] |
| This compound | 30 mg/kg (oral, twice daily) | Delayed onset and reduced severity of motor disability | [1][3] |
| Dexamethasone (positive control) | 1 mg/kg | Delayed onset and reduced severity of motor disability | [3] |
| Vehicle | - | Progressive motor disability | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of allosteric inhibition of MMP-9 activation by this compound.
Caption: Experimental workflow for the evaluation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
proMMP-9 Activation Assay
-
Objective: To determine the concentration-dependent inhibition of proMMP-9 activation by this compound.
-
Materials:
-
Recombinant human proMMP-9
-
Trypsin (as the activating enzyme)
-
DQ-gelatin (fluorescent substrate)
-
This compound
-
Assay buffer (composition not specified in the source)
-
96-well plates
-
-
Protocol:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add proMMP-9, trypsin, and the various concentrations of this compound or vehicle control.
-
Incubate the mixture to allow for the activation of proMMP-9.
-
Add DQ-gelatin to each well to initiate the fluorescent signal generation by active MMP-9.
-
Measure the fluorescence intensity over time using a plate reader.
-
Normalize the data to the maximal activity (vehicle control) and calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
HT1080 Cellular Invasion Assay
-
Objective: To assess the functional effect of this compound on the invasive potential of HT1080 fibrosarcoma cells, which endogenously express MMP-9.
-
Materials:
-
HT1080 cells
-
Matrigel-coated invasion chambers (e.g., Transwell inserts)
-
Cell culture medium (e.g., DMEM) with and without serum
-
This compound, Doxycycline (control), GM6001 (control)
-
-
Protocol:
-
Culture HT1080 cells to sub-confluency.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., serum) to the lower chamber.
-
Add various concentrations of this compound or control compounds (Doxycycline, GM6001) to the upper chamber.
-
Incubate the plates to allow for cell invasion through the Matrigel and the porous membrane.
-
After incubation, remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.
-
Calculate the concentration-response curve and determine the IC50 value.
-
Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To evaluate the in vivo efficacy of this compound in a model of neuroinflammation.
-
Materials:
-
C57BL/6 mice
-
Myelin oligodendrocyte glycoprotein (MOG) synthetic peptide
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin
-
This compound
-
Vehicle control
-
Dexamethasone (positive control)
-
-
Protocol:
-
Induce EAE in mice on day 0 by immunization with an emulsion of MOG peptide in CFA.
-
Administer pertussis toxin on day 0 and day 2 to facilitate the entry of immune cells into the central nervous system.
-
Begin treatment on day 8 post-immunization.
-
Administer this compound (10 or 30 mg/kg), dexamethasone (1 mg/kg), or vehicle control via oral gavage twice daily.
-
Monitor the mice daily for clinical signs of EAE and score the disease severity based on a standardized scale (e.g., tail limpness, hind limb weakness, paralysis).
-
Continue treatment and monitoring for the duration of the study.
-
Analyze the data by comparing the clinical scores and disease onset between the treatment groups.
-
This technical guide provides a comprehensive summary of the allosteric inhibitor this compound and its effects on MMP-9. The data and protocols presented should serve as a valuable resource for researchers investigating selective MMP-9 inhibition and its therapeutic potential.
References
- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of JNJ-77060966: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-77060966 is a potent and highly selective allosteric inhibitor of pro-matrix metalloproteinase-9 (pro-MMP-9) activation. By binding to a unique pocket on the pro-MMP-9 zymogen, it prevents its conversion to the catalytically active form, thereby mitigating the downstream effects of MMP-9-mediated extracellular matrix degradation and cell signaling. This document provides a comprehensive overview of the biological activity of JNJ-77060966, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Core Mechanism of Action
JNJ-77060966 functions as a selective inhibitor of the activation of pro-MMP-9.[1][2][3] Unlike traditional MMP inhibitors that target the active site of the mature enzyme, JNJ-77060966 binds to a distinct allosteric site on the pro-MMP-9 zymogen.[2][3] This binding event prevents the proteolytic cleavage of the pro-domain, a necessary step for the conversion of the inactive zymogen into the catalytically competent MMP-9 enzyme.[2] A key characteristic of JNJ-77060966 is its high selectivity for pro-MMP-9, with no significant inhibitory activity against the catalytic domains of MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14, nor does it inhibit the activation of the closely related pro-MMP-2.[2][3]
Quantitative Data
The inhibitory potency of JNJ-77060966 against pro-MMP-9 activation has been quantified, providing key metrics for its biological activity.
| Parameter | Value | Description | Reference |
| IC50 | 440 nM | The half-maximal inhibitory concentration for the inhibition of pro-MMP-9 activation. | [1] |
Signaling Pathways
MMP-9 is a critical node in various signaling pathways that regulate cellular processes such as migration, invasion, and inflammation. By inhibiting the activation of pro-MMP-9, JNJ-77060966 is poised to modulate these downstream pathways. The expression of MMP-9 itself is induced by various extracellular signals, including proinflammatory cytokines and growth factors, which activate transcription factors like NF-κB, SP1, and AP1.[4] Once active, MMP-9 can cleave a wide range of extracellular matrix (ECM) components and also interact with cell surface receptors such as integrins, CD44, and receptor tyrosine kinases (e.g., EGFR, TrkA), thereby influencing signaling cascades like the PI3K/Akt and MAPK/ERK pathways.[4][5] Inhibition of pro-MMP-9 activation by JNJ-77060966 would be expected to attenuate these signaling events.
Experimental Protocols
The following are representative protocols for assays used to characterize the biological activity of JNJ-77060966.
Pro-MMP-9 Activation Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the conversion of pro-MMP-9 to its active form.
Materials:
-
Recombinant human pro-MMP-9
-
Activating enzyme (e.g., Trypsin or MMP-3)
-
JNJ-77060966
-
Quenched fluorescent MMP-9 substrate (e.g., DQ-gelatin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of JNJ-77060966 in DMSO.
-
In a 96-well plate, add assay buffer, pro-MMP-9, and varying concentrations of JNJ-77060966.
-
Initiate the activation by adding the activating enzyme (e.g., trypsin).
-
Incubate the plate at 37°C for a predetermined time to allow for pro-MMP-9 activation.
-
If using trypsin as the activator, add a trypsin inhibitor (e.g., soybean trypsin inhibitor) to stop the activation reaction.
-
Add the quenched fluorescent MMP-9 substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation/emission wavelengths of 490/520 nm for DQ-gelatin).[6]
-
Calculate the rate of substrate cleavage for each concentration of JNJ-77060966.
-
Plot the rate of cleavage against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Cell Invasion Assay
This assay assesses the ability of JNJ-77060966 to inhibit cancer cell invasion through a basement membrane matrix, a process that is often dependent on MMP activity.
Materials:
-
Invasive cancer cell line (e.g., HT-1080)
-
Cell culture medium
-
Boyden chamber inserts with a porous membrane (e.g., 8.0 µm pores) coated with a basement membrane extract (e.g., Matrigel)
-
JNJ-77060966
-
Chemoattractant (e.g., fetal bovine serum)
-
Staining solution (e.g., Crystal Violet or Diff-Quik)
-
Cotton swabs
Procedure:
-
Culture cancer cells to sub-confluency.
-
Harvest and resuspend the cells in serum-free medium.
-
Pre-treat the cells with various concentrations of JNJ-77060966 or vehicle control for a specified time (e.g., 30 minutes).[7]
-
Seed the pre-treated cells into the upper chamber of the Matrigel-coated Boyden chamber inserts.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Compare the number of invaded cells in the JNJ-77060966-treated groups to the vehicle control to determine the extent of invasion inhibition.
Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
JNJ-77060966 has been shown to be efficacious in a mouse model of EAE, which is a common animal model for multiple sclerosis.[2][3]
Materials:
-
Female C57BL/6 mice
-
Myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
JNJ-77060966 formulation for in vivo administration
-
Vehicle control
Procedure:
-
EAE Induction: Anesthetize mice and immunize subcutaneously with an emulsion of MOG peptide in CFA.
-
Administer pertussis toxin intraperitoneally on the day of immunization and again two days later to facilitate the entry of inflammatory cells into the central nervous system.
-
Treatment: Begin treatment with JNJ-77060966 or vehicle control at a specified time point (e.g., at the onset of clinical signs or prophylactically). Administer the compound daily via a suitable route (e.g., oral gavage).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Data Analysis: Plot the mean clinical scores over time for the treatment and control groups. Analyze key parameters such as the peak disease score, day of disease onset, and cumulative disease score.
-
Histology/Immunohistochemistry (Optional): At the end of the study, perfuse the mice and collect brain and spinal cord tissues for histological analysis to assess inflammation and demyelination.
Brain Penetrance
JNJ-77060966 is described as a brain-penetrant molecule, which is a critical property for its efficacy in the EAE model, a neuroinflammatory disease.[1] This characteristic suggests that the compound can cross the blood-brain barrier to reach its target in the central nervous system.[8][9] The extent of brain penetration can be quantitatively assessed by determining the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) in pharmacokinetic studies.[10]
Conclusion
JNJ-77060966 represents a novel pharmacological approach to MMP inhibition by selectively targeting the activation of the pro-MMP-9 zymogen. Its high selectivity and demonstrated in vivo efficacy in a model of neuroinflammation underscore its potential as a therapeutic agent and a valuable tool for studying the role of MMP-9 in various pathological processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this and similar targeted enzyme inhibitors.
References
- 1. JNJ 0966 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug metabolism and pharmacokinetics, the blood-brain barrier, and central nervous system drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights From an Integrated Physiologically Based Pharmacokinetic Model for Brain Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to JNJ-77060966: A Selective Allosteric Inhibitor of Pro-MMP-9 Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of JNJ-77060966 (also known as JNJ0966), a novel and highly selective allosteric inhibitor of pro-matrix metalloproteinase-9 (pro-MMP-9) activation.
Core Compound Properties and Identification
JNJ-77060966 is a small molecule inhibitor that has garnered significant interest for its unique mechanism of targeting the inactive zymogen form of MMP-9, offering a high degree of selectivity over other metalloproteinases.[1][2]
| Property | Value | Reference |
| CAS Number | 315705-75-0 | [3] |
| Molecular Formula | C₁₆H₁₆N₄O₂S₂ | [3] |
| Molecular Weight | 360.45 g/mol | [3] |
| IUPAC Name | N-[2-[(2-Methoxyphenyl)amino]-4'-methyl[4,5'-bithiazol]-2'-yl]acetamide | [3] |
| Synonyms | This compound | [1][2] |
| Physical Appearance | Solid powder | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Soluble in DMSO (up to 50 mM) | [3] |
Mechanism of Action: Allosteric Inhibition of Pro-MMP-9 Activation
JNJ-77060966 represents a paradigm shift in MMP inhibition. Unlike traditional broad-spectrum MMP inhibitors that target the catalytic active site, JNJ-77060966 employs an allosteric mechanism.[1][2] It binds to a specific structural pocket on the pro-MMP-9 zymogen, near the cleavage site at Arg-106.[1][2] This binding event prevents the proteolytic conversion of pro-MMP-9 into its catalytically active form.[1][2]
This allosteric inhibition confers remarkable selectivity. JNJ-77060966 does not inhibit the enzymatic activity of already activated MMP-9, nor does it affect the activity of other MMPs such as MMP-1, MMP-2, MMP-3, and MMP-14.[1][2] This high selectivity is a significant advantage, as the lack of specificity has been a major contributor to the clinical trial failures of previous broad-spectrum MMP inhibitors.
Signaling Pathways and Biological Implications
MMP-9 is a key enzyme involved in the degradation of extracellular matrix (ECM) components, a process crucial for both physiological and pathological tissue remodeling.[4][5][6] Its dysregulation is implicated in numerous diseases, including cancer metastasis and neuroinflammatory disorders.[7][8]
In the context of cancer metastasis , elevated MMP-9 expression facilitates tumor cell invasion, intravasation, and the establishment of metastatic niches.[3][7] MMP-9 contributes to the epithelial-mesenchymal transition (EMT) and promotes angiogenesis by releasing pro-angiogenic factors like VEGF.[7][8] Key signaling pathways that regulate MMP-9 expression in cancer include the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[3][9] By inhibiting pro-MMP-9 activation, JNJ-77060966 has the potential to disrupt these metastatic processes.
In neuroinflammation , such as that observed in multiple sclerosis and its animal model, experimental autoimmune encephalomyelitis (EAE), MMP-9 plays a critical role in the breakdown of the blood-brain barrier, allowing immune cell infiltration into the central nervous system.[10] This leads to demyelination and neuronal damage. JNJ-77060966 has been shown to be efficacious in a mouse EAE model, reducing disease severity.[1][2]
Experimental Protocols
In Vitro Cell Invasion Assay
The effect of JNJ-77060966 on cancer cell invasion can be assessed using a modified Boyden chamber assay with Matrigel-coated inserts.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cell culture medium (serum-free and serum-containing)
-
JNJ-77060966 (dissolved in DMSO)
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
Coating of Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 2 hours to allow for gelation.[9]
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 24 hours prior to the assay. Harvest cells and resuspend in serum-free medium containing various concentrations of JNJ-77060966 or vehicle control (DMSO).
-
Assay Setup: Add the cell suspension to the upper chamber of the Matrigel-coated inserts. In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).[11]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Quantification:
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.
-
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
The efficacy of JNJ-77060966 in a model of neuroinflammation can be evaluated using the EAE mouse model.
Materials:
-
C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTx)
-
JNJ-77060966 formulation for oral administration
Protocol:
-
EAE Induction:
-
Treatment:
-
Administer JNJ-77060966 or vehicle control orally, once or twice daily, starting from a few days post-immunization or upon the onset of clinical signs.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
-
Endpoint Analysis:
-
At the end of the study, tissues such as the spinal cord and brain can be collected for histological analysis of immune cell infiltration and demyelination.
-
Summary and Future Directions
JNJ-77060966 is a pioneering, highly selective allosteric inhibitor of pro-MMP-9 activation. Its unique mechanism of action provides a significant advantage over traditional, non-selective MMP inhibitors, potentially reducing the side effects that have hindered the clinical development of this class of drugs. Preclinical studies have demonstrated its efficacy in models of cancer cell invasion and neuroinflammation. Further research is warranted to fully elucidate its therapeutic potential in various MMP-9-driven pathologies and to translate these promising preclinical findings into clinical applications.
References
- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation (Journal Article) | OSTI.GOV [osti.gov]
- 3. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process [mdpi.com]
- 4. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Matrix Metalloproteinase-9-Related Nanomedicines in Tumors and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MMP-9 secreted by tumor associated macrophages promoted gastric cancer metastasis through a PI3K/AKT/Snail pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on JNJ0966 in Neuroinflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JNJ0966, a novel investigational compound, and its role in neuroinflammatory disease models. The information presented herein is intended for a scientific audience and focuses on the mechanism of action, preclinical data, and experimental methodologies associated with this compound.
Core Compound: this compound
This compound is a highly selective, brain-penetrant, allosteric inhibitor of pro-matrix metalloproteinase-9 (pro-MMP-9) activation.[1][2][3] Unlike traditional MMP inhibitors that target the catalytic site, this compound uniquely prevents the conversion of the MMP-9 zymogen (pro-MMP-9) into its catalytically active form.[3] This specificity provides a significant advantage, potentially avoiding the off-target effects that have limited the clinical utility of broad-spectrum MMP inhibitors.[3]
Mechanism of Action
This compound functions by binding to a specific structural pocket near the zymogen cleavage site of pro-MMP-9, specifically in proximity to Arginine-106.[3] This interaction allosterically inhibits the proteolytic processing required to generate the active MMP-9 enzyme.[3] The activation of pro-MMP-9 is a two-step process, and this compound attenuates the second cleavage event, leading to a reduction in the mature, active form of MMP-9.[2][3]
The compound demonstrates high selectivity for pro-MMP-9, with no significant inhibition of the catalytic activity of MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14, nor does it affect the activation of the closely related pro-MMP-2.[3][4]
Preclinical Data in a Neuroinflammatory Disease Model
This compound has been evaluated in a murine model of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.[3] Oral administration of this compound resulted in a significant reduction in disease severity.[3]
Table 1: Efficacy of this compound in the Murine EAE Model
| Parameter | Vehicle Control | This compound (10 mg/kg, b.i.d.) | This compound (30 mg/kg, b.i.d.) |
| Mean Peak Clinical Score | ~3.5 | Significantly Reduced | Significantly Reduced |
| Study Duration | 17 days | 17 days | 17 days |
| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage |
Data synthesized from Scannevin RH, et al. (2017).[3]
Table 2: Pharmacokinetic Properties of this compound in Mice
| Dose | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain/Plasma Ratio |
| 10 mg/kg | 77.5 ± 31.1 | 481.6 ± 162.5 | 6.2 |
| 30 mg/kg | 293.6 ± 118.4 | 1394.0 ± 649.1 | 4.7 |
Data from Scannevin RH, et al. (2017). Concentrations represent values at the end of the 17-day EAE study.[2]
These findings demonstrate that this compound is orally bioavailable, brain-penetrant, and efficacious in a model of neuroinflammation.[1][3]
Experimental Protocols
The following protocol is a summary of the methodology used to evaluate this compound in a murine EAE model.[2][3]
-
Animal Model : Female C57Bl/6 mice, 6-8 weeks of age.
-
Induction of EAE : Mice are immunized to induce EAE.
-
Treatment Groups :
-
Vehicle control: 20% hydroxypropyl-β-cyclodextrin.
-
This compound: 10 mg/kg or 30 mg/kg, dissolved in vehicle.
-
-
Drug Administration :
-
Oral gavage, twice daily.
-
Dosing initiated at the time of immunization and continued until day 17 post-immunization.
-
-
Clinical Assessment :
-
Mice are monitored and scored daily for clinical signs of EAE.
-
-
Endpoint :
-
On day 17, animals are sacrificed.
-
Plasma and brain tissue are collected for pharmacokinetic analysis using mass spectroscopy.
-
This assay was utilized to assess the inhibitory effect of this compound on cell invasion.[2]
-
Cell Line : HT1080 fibrosarcoma cells.
-
Assay Setup :
-
13,000 cells per well are seeded in a top chamber in serum-free medium containing this compound.
-
The bottom chamber contains serum-free medium supplemented with 6% fetal bovine serum and this compound.
-
-
Incubation : 24 hours at 37°C and 5% CO2.
-
Quantification :
-
Migrated cells in the bottom layer are labeled with Calcein AM.
-
Fluorescence intensity is measured to quantify the number of migrated cells.
-
-
Analysis : The mean percentage inhibition of invasion and IC50 values are calculated.
Summary and Future Directions
This compound represents a novel therapeutic approach for neuroinflammatory diseases by selectively targeting the activation of pro-MMP-9. Its unique allosteric mechanism of action and demonstrated efficacy in the EAE model, coupled with favorable brain penetration, highlight its potential as a clinical candidate. Further investigation is warranted to explore the full therapeutic utility of this compound in multiple sclerosis and other neurodegenerative disorders where MMP-9 dysregulation is implicated.
References
- 1. JNJ 0966 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 2. glpbio.com [glpbio.com]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
The Role of JNJ-38877605 in the Inhibition of Cancer Cell Invasion: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-38877605 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway is a critical driver of oncogenesis and metastasis, playing a pivotal role in cancer cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through amplification, mutation, or overexpression of c-Met or its ligand, hepatocyte growth factor (HGF), is implicated in the progression of numerous solid tumors. This technical guide provides an in-depth analysis of the mechanism of action of JNJ-38877605 in the context of inhibiting cancer cell invasion, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. While the clinical development of JNJ-38877605 was halted due to renal toxicity, its preclinical profile as a c-Met inhibitor provides valuable insights into targeting this pathway for anti-cancer therapies.[1][2]
Mechanism of Action: Inhibition of c-Met Signaling
JNJ-38877605 functions as an ATP-competitive inhibitor of the c-Met kinase domain.[3] By binding to the ATP-binding pocket of the receptor, it prevents autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for cell invasion.
Key Quantitative Data
The inhibitory potency and selectivity of JNJ-38877605 have been characterized in various preclinical studies. A summary of the key quantitative data is presented in the table below.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (c-Met kinase) | 4 nM | Biochemical Assay | [3] |
| Selectivity | >600-fold vs. a panel of >200 other kinases | Kinase Panel Screen | [3] |
| Inhibition of c-Met Phosphorylation | Significant reduction at 500 nM | EBC1, GTL16, NCI-H1993, MKN45 cells | [3] |
| In vivo Tumor Growth Inhibition | Dose-dependent | MKN-45, GTL-16, SNU-5, Kato II xenograft models | [4] |
| In vivo Biomarker Modulation (GTL16 xenograft) | Decrease in plasma IL-8, GROα, and uPAR | Mouse model | [3] |
Inhibition of Cancer Cell Invasion
The activation of the c-Met pathway is a key driver of the cellular processes required for invasion, including changes in cell adhesion, extracellular matrix degradation, and increased cell motility. JNJ-38877605, by potently inhibiting c-Met, effectively blocks these pro-invasive signals.
Impact on Downstream Signaling Pathways
Upon HGF binding, c-Met recruits and phosphorylates a multitude of downstream effector proteins. JNJ-38877605 has been shown to inhibit the phosphorylation of key signaling nodes implicated in cell invasion, including:
-
Focal Adhesion Kinase (FAK): A critical mediator of cell-matrix adhesion and migration.
-
Protein Kinase B (Akt): A central player in cell survival and proliferation.
-
Extracellular signal-Regulated Kinase (ERK): A key component of the MAPK pathway that regulates cell growth and differentiation.
The inhibition of these pathways disrupts the cytoskeletal rearrangements and focal adhesion dynamics necessary for invasive cell movement.
Role in Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a cellular program that is critical for cancer cell invasion and metastasis. During EMT, epithelial cells lose their cell-cell junctions and apical-basal polarity, and acquire a more migratory and invasive mesenchymal phenotype. This transition is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and Vimentin.
While direct studies on the effect of JNJ-38877605 on EMT markers are limited, the c-Met pathway is a well-established inducer of EMT. One preclinical study noted that the differential expression of the c-Met/HGF axis and EMT-related gene markers played a role in the in vivo activity of JNJ-38877605.[4] Therefore, it is highly probable that JNJ-38877605 inhibits cancer cell invasion, at least in part, by suppressing c-Met-driven EMT. This would involve the upregulation of E-cadherin and the downregulation of N-cadherin and Vimentin, leading to a more epithelial and less invasive phenotype.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the role of JNJ-38877605 in inhibiting cancer cell invasion.
Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
24-well Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum or other chemoattractants)
-
JNJ-38877605
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4 hours to allow for gelation.
-
-
Cell Seeding:
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of JNJ-38877605 or vehicle control for 30 minutes at 37°C.
-
Add 500 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Add 500 µL of the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Western Blot Analysis
This technique is used to detect and quantify the expression and phosphorylation status of c-Met and its downstream signaling proteins, as well as EMT markers.
Materials:
-
Cancer cells treated with JNJ-38877605
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-FAK, anti-FAK, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells with various concentrations of JNJ-38877605 for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Conclusion
JNJ-38877605 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase that effectively suppresses cancer cell invasion. Its mechanism of action involves the direct inhibition of c-Met phosphorylation and the subsequent blockade of downstream signaling pathways crucial for cell motility and invasion, such as the FAK, Akt, and ERK pathways. Although direct evidence is limited, its known mechanism of action strongly suggests that JNJ-38877605 also inhibits invasion by reversing the Epithelial-Mesenchymal Transition. The preclinical data for JNJ-38877605 underscore the therapeutic potential of targeting the c-Met pathway to inhibit cancer metastasis. Despite its discontinuation for clinical use, the study of JNJ-38877605 provides a valuable framework for the development of future c-Met inhibitors with improved safety profiles.
References
- 1. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
JNJ0966: A Technical Guide to Brain Penetrance and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ0966 is a selective, allosteric inhibitor of the activation of pro-matrix metalloproteinase-9 (pro-MMP-9), a key enzyme implicated in the pathology of various neurological disorders, including multiple sclerosis. Its ability to penetrate the blood-brain barrier (BBB) is a critical attribute for its therapeutic potential within the central nervous system (CNS). This technical guide provides a comprehensive overview of the available data on the brain penetrance and distribution of this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Data on Brain Penetrance
The brain penetrance of this compound has been evaluated in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common preclinical model for multiple sclerosis. The key quantitative parameters are summarized in the table below.
| Parameter | 10 mg/kg Dose | 30 mg/kg Dose |
| Plasma Concentration | 77.5 ± 31.1 ng/mL (215 nM) | 293.6 ± 118.4 ng/mL (815 nM) |
| Brain Concentration | 481.6 ± 162.5 ng/g (~1336 nM) | 1394.0 ± 649.1 ng/g (~3867 nM) |
| Brain/Plasma Ratio | 6.2[1] | 4.7[1] |
Data from De Savi et al., 2017.[1]
These data demonstrate that this compound not only crosses the blood-brain barrier but also preferentially partitions into the brain tissue, with brain concentrations significantly exceeding those in the plasma at both doses tested[1]. The brain concentrations achieved are consistent with the levels required to inhibit the activation of proMMP-9 based on in vitro IC50 values[1].
Experimental Protocols
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
The brain penetrance of this compound was assessed in a murine model of EAE, which mimics many of the pathological features of multiple sclerosis.
Protocol:
-
Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with an emulsion of myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and one or two days post-immunization to facilitate the entry of encephalitogenic T cells into the CNS.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, reflecting the severity of paralysis.
-
Dosing: this compound is administered, for example, orally twice daily, starting from the onset of the study until its termination.
-
Sample Collection: At the end of the study (e.g., day 17), terminal plasma and brain samples are collected for bioanalysis[1].
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While a detailed, specific protocol for this compound is not publicly available, a general workflow for the quantification of small molecules in biological matrices by LC-MS/MS is as follows. This should be adapted and validated for this compound specifically.
Protocol:
-
Sample Preparation:
-
Plasma: Protein precipitation is a common method. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The sample is then centrifuged, and the supernatant containing the analyte is collected.
-
Brain Tissue: The brain tissue is first homogenized in a suitable buffer. This is followed by protein precipitation or a more rigorous extraction method like solid-phase extraction (SPE) to remove interfering substances.
-
-
Chromatographic Separation:
-
An aliquot of the processed sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The analyte is separated from other components on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
-
Quantification: A calibration curve is generated by analyzing standards of known concentrations of this compound in the corresponding matrix (plasma or brain homogenate). The concentration of this compound in the study samples is then determined by interpolating their response against the calibration curve.
Visualizations
Signaling Pathways of MMP-9 in the Brain
MMP-9 is involved in various signaling pathways that regulate synaptic plasticity, neuroinflammation, and blood-brain barrier integrity. This compound, by inhibiting the activation of pro-MMP-9, is expected to modulate these pathways.
References
Methodological & Application
JNJ-7706621: In Vitro Application Notes and Protocols for a Dual CDK and Aurora Kinase Inhibitor
For research use only. Not for use in diagnostic procedures.
Abstract
JNJ-7706621 is a potent, cell-permeable small molecule that acts as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, key regulators of the cell cycle.[1][2][3] In vitro studies have demonstrated its ability to induce cell cycle arrest, apoptosis, and inhibit proliferation across a range of cancer cell lines.[1][2][3] This document provides detailed protocols for in vitro experiments to characterize the activity of JNJ-7706621, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Kinase Target | IC₅₀ (nM) |
| CDK1/Cyclin B | 9 |
| CDK2/Cyclin A | 4 |
| CDK2/Cyclin E | 3 |
| Aurora A | 11 |
| Aurora B | 15 |
| VEGF-R2 | 154-254 |
| FGF-R2 | 154-254 |
| GSK3β | 154-254 |
Table 1: IC₅₀ values of JNJ-7706621 against a panel of purified kinases. Data sourced from multiple in vitro kinase assays.[1][4]
Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HeLa | Cervical Adenocarcinoma | 280 |
| HCT-116 | Colon Carcinoma | 250 |
| SK-OV-3 | Ovarian Cancer | 112-514 |
| PC3 | Prostate Adenocarcinoma | 120 |
| DU145 | Prostate Cancer | 112-514 |
| A375 | Melanoma | 447 |
| MDA-MB-231 | Breast Cancer | 112-514 |
Table 2: Anti-proliferative IC₅₀ values of JNJ-7706621 in various human cancer cell lines after 48 hours of treatment.[1][4]
Anti-proliferative Activity of JNJ-7706621 in Normal Human Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) |
| MRC-5 | Lung Fibroblast | 3.67-5.42 |
| HASMC | Aortic Smooth Muscle | 3.67-5.42 |
| HUVEC | Umbilical Vein Endothelial | 3.67-5.42 |
| HMVEC | Dermal Microvascular Endothelial | 3.67-5.42 |
Table 3: JNJ-7706621 demonstrates significantly lower potency in inhibiting the growth of normal human cell lines compared to cancer cell lines.[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of JNJ-7706621, highlighting its dual inhibitory effect on the CDK and Aurora kinase signaling pathways, which are critical for cell cycle progression.
References
Application Notes and Protocols: JNJ0966 Dosage for Mouse EAE Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The pathogenesis of EAE involves an autoimmune response directed against myelin antigens in the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and cell death pathways implicated in various neurodegenerative and inflammatory diseases. JNJ0966 (also referred to as JNJ-77000966) is a potent, central nervous system (CNS)-penetrant inhibitor of RIPK1 kinase activity. These application notes provide a comprehensive overview of the therapeutic application of this compound in a mouse model of EAE, including detailed protocols and quantitative data to facilitate the design and execution of similar preclinical studies.
Quantitative Data Summary
The therapeutic efficacy of a CNS-penetrant RIPK1 inhibitor, consistent with this compound, was evaluated in a C57BL/6 mouse model of EAE. Administration of the inhibitor was initiated after the onset of clinical signs to assess its therapeutic potential.
| Treatment Group | Dosage | Administration Route | Vehicle | Mean Clinical Score (Peak) | Cumulative Disease Score | Plasma Neurofilament Levels |
| Vehicle Control | - | Oral Gavage (BID) | 0.5% Methylcellulose | ~3.0 | High | Elevated |
| This compound | 30 mg/kg | Oral Gavage (BID) | 0.5% Methylcellulose | Reduced | Reduced | - |
| This compound | 60 mg/kg | Oral Gavage (BID) | 0.5% Methylcellulose | Significantly Reduced | Significantly Reduced | Reduced |
BID: Twice a day
Experimental Protocols
EAE Induction in C57BL/6 Mice (MOG35-55 Model)
This protocol describes the active induction of a chronic EAE model in C57BL/6 mice, which is a widely accepted model for studying progressive MS.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane anesthetic
-
Syringes and needles (27G and 30G)
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization (Day 0), prepare an emulsion of MOG35-55 peptide in CFA.
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.
-
Mix equal volumes of the MOG35-55 solution and CFA to create a stable water-in-oil emulsion. This can be achieved by sonication or by repeatedly passing the mixture through two connected syringes. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization (Day 0):
-
Anesthetize mice using isoflurane.
-
Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank (total of 200 µL per mouse, containing 200 µg of MOG35-55).
-
Administer 200 ng of Pertussis Toxin in 200 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second i.p. injection of 200 ng of Pertussis Toxin in 200 µL of sterile PBS.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or paresis
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
Record body weight daily as it is a sensitive indicator of disease progression.
-
This compound Formulation and Administration
Materials:
-
This compound (or a structurally and functionally equivalent CNS-penetrant RIPK1 inhibitor)
-
Methylcellulose
-
Sterile water for injection
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes
Procedure:
-
Formulation Preparation:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This solution serves as the vehicle.
-
Suspend this compound powder in the 0.5% methylcellulose vehicle to achieve the desired final concentrations (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
-
-
Therapeutic Administration:
-
Initiate treatment upon the first appearance of clinical signs of EAE (typically a score of 1).
-
Administer the this compound suspension or vehicle control via oral gavage.
-
The dosing volume is typically 10 mL/kg body weight.
-
Administer the treatment twice daily (BID) at approximately 12-hour intervals.
-
Continue daily treatment and clinical monitoring for the duration of the study.
-
Visualizations
Caption: RIPK1 Signaling Pathway in EAE Neuroinflammation.
Application Notes and Protocols for JNJ-7777120 Stock Solution Preparation
Disclaimer: The following information is provided for research purposes only. It is based on publicly available data for the compound JNJ-7777120, as the identifier "JNJ0966" did not yield specific results and is presumed to be a typographical error. Researchers should always consult the manufacturer's product data sheet and relevant safety data sheets (SDS) before handling any chemical compound.
Introduction
JNJ-7777120 is a potent and highly selective antagonist of the histamine H4 receptor (H4R).[1][2][3][4] With a Ki value of approximately 4.5 nM, it demonstrates over 1000-fold selectivity for the H4 receptor compared to other histamine receptor subtypes (H1, H2, and H3).[2][3] This selectivity makes JNJ-7777120 a valuable tool for investigating the physiological and pathological roles of the H4 receptor, which is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T cells.[5][6] The H4 receptor is implicated in inflammatory responses, allergic conditions, and autoimmune diseases.[6]
These application notes provide a detailed protocol for the preparation of a stock solution of JNJ-7777120 using dimethyl sulfoxide (DMSO) as the solvent, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Solubility Data
A summary of the key quantitative data for JNJ-7777120 is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 277.75 g/mol | [1][4] |
| Molecular Formula | C₁₄H₁₆ClN₃O | [1] |
| CAS Number | 459168-41-3 | [1] |
| Appearance | Crystalline solid | [4][7] |
| Purity | >98% | |
| Solubility in DMSO | Approx. 14 mg/mL; ≥94.6 mg/mL; up to 50 mM | [3][4] |
| Storage Temperature | -20°C (as solid) | [7] |
| Stability | ≥4 years (as solid at -20°C) | [7] |
Experimental Protocol: Preparation of a 10 mM JNJ-7777120 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of JNJ-7777120 in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro and in vivo experiments.
Materials
-
JNJ-7777120 powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure
-
Acclimatization: Before opening, allow the vial of JNJ-7777120 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of JNJ-7777120 using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 277.75 g/mol x 1000 mg/g = 2.7775 mg
-
Weighing: Carefully weigh out the calculated amount of JNJ-7777120 powder using an analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the JNJ-7777120 powder. For the example above, this would be 1 mL.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use the solution shortly after preparation and avoid long-term storage in solution.[4] For aqueous solutions, it is not recommended to store for more than one day.[7]
Visualizations
Experimental Workflow
Caption: Workflow for preparing JNJ-7777120 stock solution.
Signaling Pathway
Caption: JNJ-7777120 inhibits the Histamine H4 receptor pathway.
References
Application Notes and Protocols for In Vivo Oral Gavage Formulation of Poorly Soluble Compounds
Disclaimer: Specific formulation details for JNJ-77060966 (JNJ0966) are not publicly available. This document provides a generalized guide for the formulation and oral gavage administration of poorly water-soluble compounds in a preclinical research setting, based on established methodologies.
Introduction
The in vivo evaluation of novel chemical entities is a critical step in drug discovery and development. For compounds with poor aqueous solubility, achieving adequate systemic exposure following oral administration presents a significant challenge. This document outlines two common and effective formulation strategies for the oral gavage administration of such compounds to rodents: a suspension in a methylcellulose-based vehicle and a solution in a co-solvent system. Detailed protocols for the preparation of these formulations and their administration via oral gavage are provided for researchers, scientists, and drug development professionals.
Data Presentation: Common Oral Gavage Formulations for Poorly Soluble Compounds
The selection of an appropriate vehicle is crucial for maximizing the oral bioavailability of poorly soluble compounds. Below is a summary of two frequently used formulations with their typical compositions.
| Formulation Component | Purpose | Typical Concentration (w/v or v/v) | Notes |
| Formulation 1: Aqueous Suspension | |||
| Methylcellulose (400 cP) | Suspending and viscosity-enhancing agent | 0.5% - 1.0% | Helps to maintain a uniform suspension of the test compound.[1] |
| Tween 80 | Surfactant / Wetting agent | 0.1% - 0.2% | Improves the wettability of the drug particles, aiding in their dispersion.[1] |
| Purified Water | Vehicle | q.s. to 100% | The primary vehicle for the suspension. |
| Formulation 2: Co-solvent Solution | |||
| Dimethyl Sulfoxide (DMSO) | Co-solvent | 5% - 10% | A powerful solvent for many poorly soluble compounds.[2][3][4] |
| Polyethylene Glycol 300 (PEG300) | Co-solvent / Solubilizer | 30% - 40% | A water-miscible co-solvent that enhances solubility.[2][3][4] |
| Tween 80 | Surfactant / Solubilizer | 2% - 5% | Aids in solubilization and can improve stability upon dilution in the GI tract.[2][3][4] |
| Saline (0.9% NaCl) | Vehicle | q.s. to 100% | Provides an isotonic final formulation.[2][3][4] |
Experimental Protocols
Protocol 1: Preparation of a 0.5% Methylcellulose Suspension
This protocol describes the preparation of a 0.5% (w/v) methylcellulose solution containing 0.2% (v/v) Tween 80, a common vehicle for creating a uniform suspension of a poorly soluble test compound.
Materials:
-
Methylcellulose (400 cP)
-
Tween 80
-
Purified water (e.g., Milli-Q or equivalent)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Graduated cylinders
Procedure:
-
Heat approximately one-third of the final required volume of purified water to 70-80°C in a beaker with a magnetic stir bar.[1]
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted and dispersed, forming a milky suspension.[1]
-
Remove the beaker from the heat and add the remaining two-thirds of the water as cold water (or ice) to rapidly cool the mixture.
-
Continue stirring the solution in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left overnight.[1]
-
Once the methylcellulose solution is clear, add Tween 80 to a final concentration of 0.2% and stir until fully incorporated.
-
To prepare the final drug suspension, accurately weigh the required amount of the test compound and add it to a small volume of the prepared vehicle to create a paste.
-
Gradually add the remaining vehicle to the paste while triturating or vortexing to achieve a homogenous suspension at the desired final concentration.
Protocol 2: Preparation of a Co-Solvent Solution
This protocol details the preparation of a common co-solvent vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This vehicle is designed to solubilize compounds that are not amenable to suspension.
Materials:
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Test compound
-
Vortex mixer
-
Pipettes and sterile tubes
Procedure:
-
To prepare a 1 mL working solution, begin by adding 100 µL of DMSO to a sterile tube.[2][3]
-
Add the pre-weighed test compound to the DMSO and vortex until it is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Add 400 µL of PEG300 to the solution and mix thoroughly.[2][3]
-
Add 50 µL of Tween-80 and mix again to ensure a homogenous solution.[2][3]
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.[2][3] The resulting solution should be clear.
Protocol 3: Administration by Oral Gavage in Rats
This protocol provides a step-by-step guide for the safe and effective administration of a prepared formulation to rats via oral gavage.
Materials:
-
Prepared drug formulation
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)[5]
-
Syringe
-
Animal scale
Procedure:
Pre-Procedure:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended dosing volume for rats is typically 10 mL/kg, though smaller volumes are often preferred.[5][6]
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the animal's mouth and the end of the needle at the last rib. Mark the needle at the level of the mouth to prevent over-insertion.[7]
-
Fill the syringe with the calculated volume of the drug formulation and attach the gavage needle.
Restraint and Administration:
-
Securely restrain the rat in an upright position, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle into the esophagus.[8]
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat. The animal should swallow as the needle enters the esophagus.[5]
-
Advance the needle smoothly and without force to the pre-measured depth. If resistance is met, withdraw the needle and reposition.[7]
-
Once the needle is correctly positioned, administer the formulation slowly and steadily.[9]
-
After administration, gently withdraw the needle in the same path it was inserted.
Post-Procedure:
-
Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing or fluid coming from the nose.[5]
-
Continue to monitor the animal periodically over the next 24 hours.
Visualizations
Caption: Workflow for preparing and administering an oral gavage formulation.
Caption: Decision tree for selecting a suitable oral gavage formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 7. research.fsu.edu [research.fsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. aniphy.fr [aniphy.fr]
Application Notes and Protocols: Utilizing JNJ-38877605 in Gelatin Zymography Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877605 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, motility, migration, and invasion.[3] Dysregulation of the c-Met pathway is implicated in the progression of numerous cancers, often correlating with increased tumor growth, angiogenesis, and metastasis.[4][5] One of the key downstream effects of c-Met activation is the modulation of extracellular matrix (ECM) remodeling enzymes, particularly matrix metalloproteinases (MMPs).
Gelatin zymography is a widely used and sensitive technique for the detection and characterization of gelatinolytic MMPs, primarily MMP-2 (gelatinase A) and MMP-9 (gelatinase B), based on their enzymatic activity.[6][7] This method involves the separation of proteins under denaturing but non-reducing conditions on a polyacrylamide gel containing gelatin as a substrate.[8] Following electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to digest the gelatin. Subsequent staining reveals areas of enzymatic activity as clear bands against a stained background.
These application notes provide a detailed protocol for utilizing JNJ-38877605 to investigate its effects on MMP-2 and MMP-9 activity using a gelatin zymography assay. This can be a valuable tool for researchers studying the anti-invasive and anti-metastatic potential of c-Met inhibitors.
Data Presentation
The following table summarizes hypothetical quantitative data from a gelatin zymography experiment investigating the effect of JNJ-38877605 on MMP-2 and MMP-9 activity in a cancer cell line. Data is presented as the mean integrated density of the cleared bands, normalized to a control group.
| Treatment Group | Concentration (nM) | Normalized MMP-2 Activity (Mean ± SD) | Normalized MMP-9 Activity (Mean ± SD) |
| Vehicle Control | 0 | 1.00 ± 0.08 | 1.00 ± 0.12 |
| JNJ-38877605 | 10 | 0.78 ± 0.06 | 0.65 ± 0.09 |
| JNJ-38877605 | 50 | 0.45 ± 0.05 | 0.32 ± 0.07 |
| JNJ-38877605 | 100 | 0.21 ± 0.04 | 0.15 ± 0.05 |
Experimental Protocols
Cell Culture and Treatment with JNJ-38877605
-
Cell Seeding: Plate cancer cells (e.g., HT-1080, MDA-MB-231) in 6-well plates or T-75 flasks and allow them to reach 70-80% confluency in complete growth medium.
-
Serum Starvation: Gently wash the cells twice with serum-free medium to remove any residual serum which may contain endogenous MMPs and their inhibitors.[9]
-
Inhibitor Treatment: Add serum-free medium containing various concentrations of JNJ-38877605 (e.g., 0, 10, 50, 100 nM) to the cells. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Conditioned Media Collection: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the secretion of MMPs into the medium.
-
Sample Preparation: Collect the conditioned media from each treatment group. Centrifuge the media at 1,500 rpm for 10 minutes at 4°C to pellet any cells or cellular debris.[9]
-
Protein Concentration Determination: Determine the total protein concentration of the clarified conditioned media using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for ensuring equal protein loading in the zymography gel.
Gelatin Zymography Assay
This protocol is adapted from standard gelatin zymography procedures.[9][10]
Materials and Reagents:
-
Resolving Gel (10% Acrylamide with 0.1% Gelatin):
-
30% Acrylamide/Bis-acrylamide solution
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) SDS
-
1 mg/mL Gelatin solution
-
10% (w/v) Ammonium persulfate (APS)
-
TEMED
-
-
Stacking Gel (4% Acrylamide):
-
30% Acrylamide/Bis-acrylamide solution
-
0.5 M Tris-HCl, pH 6.8
-
10% (w/v) SDS
-
10% (w/v) APS
-
TEMED
-
-
2X Sample Buffer (Non-reducing):
-
0.125 M Tris-HCl, pH 6.8
-
20% (v/v) Glycerol
-
4% (w/v) SDS
-
0.01% (w/v) Bromophenol blue
-
-
Running Buffer:
-
25 mM Tris base
-
192 mM Glycine
-
0.1% (w/v) SDS
-
-
Washing Buffer:
-
50 mM Tris-HCl, pH 7.5
-
2.5% (v/v) Triton X-100
-
-
Incubation Buffer:
-
50 mM Tris-HCl, pH 7.5
-
10 mM CaCl₂
-
1 µM ZnCl₂
-
1% (v/v) Triton X-100
-
-
Staining Solution:
-
0.5% (w/v) Coomassie Brilliant Blue R-250
-
40% (v/v) Methanol
-
10% (v/v) Acetic acid
-
-
Destaining Solution:
-
40% (v/v) Methanol
-
10% (v/v) Acetic acid
-
Procedure:
-
Sample Preparation for Loading: Mix equal amounts of protein from the conditioned media with 2X non-reducing sample buffer. Do not heat the samples.
-
Gel Electrophoresis: Load the prepared samples into the wells of the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.
-
Gel Washing (Renaturation): After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each with washing buffer at room temperature with gentle agitation. This step removes SDS and allows the MMPs to renature.
-
Gel Incubation: Incubate the gel in the incubation buffer at 37°C for 16-24 hours. This allows the active MMPs to digest the gelatin in the gel.[9]
-
Staining: Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes at room temperature with gentle agitation.
-
Destaining: Destain the gel with the destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
Image Acquisition and Analysis: Capture an image of the gel using a gel documentation system. The intensity of the clear bands can be quantified using image analysis software (e.g., ImageJ).
Visualizations
References
- 1. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 6. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 7. Gelatin Zymography: Principle, Method and Application in Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for JNJ0966 in HT1080 Cell Invasion Assay
Topic: JNJ0966 Protocol for HT1080 Cell Invasion Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
HT1080, a human fibrosarcoma cell line, is a widely used model for studying cancer cell invasion and metastasis due to its high invasive potential. A key mechanism driving this invasion is the secretion of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which degrade the extracellular matrix (ECM), allowing cancer cells to penetrate surrounding tissues.[1][2] this compound is a highly selective, allosteric inhibitor of proMMP-9 activation.[3][4] It interacts with a structural pocket near the zymogen cleavage site of proMMP-9, preventing its conversion to the active MMP-9 enzyme without affecting the catalytic activity of already active MMPs or the activation of other MMPs like MMP-2.[3][4] This targeted inhibition of MMP-9 activation makes this compound a valuable tool for investigating the specific role of MMP-9 in HT1080 cell invasion and for evaluating novel anti-metastatic therapeutic strategies.
These application notes provide a detailed protocol for utilizing this compound in a Matrigel-based HT1080 cell invasion assay.
Data Presentation
Table 1: Inhibitory Activity of this compound and Other MMP Inhibitors on HT1080 Cell Invasion
| Compound | Target | IC50 in HT1080 Invasion Assay (µM) | Reference |
| This compound | proMMP-9 Activation (Allosteric) | 1.0 (95% CI 0.8–1.4) | [3] |
| GM6001 | Broad-spectrum MMP inhibitor | 1.4 (95% CI 0.7–2.8) | [3] |
| Doxycycline | Non-selective MMP inhibitor | 21.4 (95% CI 13.7–33.5) | [3] |
Experimental Protocols
1. Materials
-
HT1080 human fibrosarcoma cells (ATCC® CCL-121™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Corning® Matrigel® Basement Membrane Matrix
-
24-well cell culture plates with 8.0 µm pore size inserts (e.g., Corning® BioCoat™ Matrigel® Invasion Chambers or similar)
-
This compound (prepare stock solution in DMSO)
-
Calcein AM or other suitable fluorescent dye for cell labeling and quantification
-
Cotton swabs
2. Cell Culture
-
Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[5]
-
Passage cells upon reaching 70-80% confluency.[6] For the invasion assay, use cells from a healthy, log-phase culture.[5]
3. HT1080 Cell Invasion Assay Protocol with this compound
This protocol is adapted from standard HT1080 invasion assay procedures.[7][8]
Day 1: Preparation of Matrigel-coated Inserts and Cell Seeding
-
Thaw Matrigel® on ice overnight at 4°C. Keep all Matrigel-related solutions and pipette tips cold to prevent premature gelling.[6]
-
Dilute Matrigel® to the desired concentration (e.g., 200-300 µg/mL) with ice-cold, serum-free DMEM.[8]
-
Carefully add 100 µL of the diluted Matrigel® solution to the center of the apical chamber of the 24-well inserts.
-
Incubate the plates at 37°C for at least 2-4 hours to allow the Matrigel® to solidify.[6]
-
While the Matrigel® is solidifying, prepare the HT1080 cells. Harvest cells and wash twice with serum-free DMEM to remove any residual serum.
-
Resuspend the cells in serum-free DMEM to a final concentration of 2.5 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should bracket the expected IC50 (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
In a separate tube, mix the cell suspension with the this compound dilutions (1:1 ratio) to achieve a final cell density of 1.25 x 10^5 cells/mL in the desired this compound concentrations.
-
After Matrigel® solidification, carefully remove any remaining liquid from the inserts.
-
Add 200 µL of the cell/JNJ0966 suspension to the apical chamber of each Matrigel-coated insert.
-
In the basal chamber of the 24-well plate, add 750 µL of DMEM containing 10% FBS as a chemoattractant.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[3]
Day 2: Quantification of Cell Invasion
-
Carefully remove the inserts from the plate.
-
With a cotton swab, gently remove the non-invading cells and the Matrigel® from the top surface of the insert membrane.[6][8]
-
Quantify the invaded cells on the bottom of the membrane. A common method is using Calcein AM:
-
Prepare a feeder tray with serum-free medium supplemented with 4 µg/mL Calcein AM.[3]
-
Transfer the inserts to the feeder tray and incubate for 1 hour at 37°C to label the invaded cells.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Alternatively, cells can be fixed with methanol and stained with a solution like 1% Toluidine Blue or Crystal Violet, followed by imaging and cell counting.[8]
4. Data Analysis
-
Calculate the percentage of invasion for each this compound concentration relative to the vehicle control.
-
Plot the percentage of invasion against the log of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Mandatory Visualizations
Caption: Experimental workflow for the HT1080 cell invasion assay with this compound.
Caption: this compound mechanism of action in inhibiting HT1080 cell invasion.
References
- 1. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem-agilent.com [chem-agilent.com]
- 6. forlabs.co.uk [forlabs.co.uk]
- 7. medicine.biu.ac.il [medicine.biu.ac.il]
- 8. corning.com [corning.com]
Application Notes and Protocols: DQ-Gelatin Assay with JNJ0966 for Determining MMP-9 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components.[1][2][3] Its dysregulation is implicated in various pathological processes, including cancer metastasis, inflammation, and neurodegenerative diseases.[4][5][6] Consequently, the identification and characterization of specific MMP-9 inhibitors are of significant interest in drug discovery. JNJ0966 is a potent and highly selective allosteric inhibitor of MMP-9.[4][7][8][9][10] Unlike traditional active-site inhibitors, this compound uniquely prevents the activation of the MMP-9 zymogen (pro-MMP-9) into its catalytically active form.[4][5][7][10]
The DQ-gelatin assay is a sensitive and continuous fluorogenic assay used to measure the gelatinolytic activity of MMPs.[11][12][13] This method utilizes gelatin that has been heavily labeled with a fluorescent dye to the point of quenching. Upon enzymatic cleavage by active MMP-9, fluorescent fragments are released, resulting in a measurable increase in fluorescence. These application notes provide a detailed protocol for utilizing the DQ-gelatin assay to evaluate the inhibitory effect of this compound on pro-MMP-9 activation.
Data Presentation
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound on the activation of pro-MMP-9 can be quantified by determining its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Principle | IC50 | Reference |
| This compound | pro-MMP-9 Activation | DQ-Gelatin Cleavage | ~440 nM | [4][8][9] |
Experimental Protocols
In Vitro DQ-Gelatin Assay for MMP-9 Activity and Inhibition by this compound
This protocol describes the steps to measure the inhibition of pro-MMP-9 activation by this compound using a DQ-gelatin-based assay. The activation of pro-MMP-9 is induced by a catalytic amount of an activating protease, such as MMP-3 (stromelysin-1) or trypsin.
Materials:
-
Recombinant human pro-MMP-9
-
Recombinant human active MMP-3 (or Trypsin)
-
This compound
-
DQ-gelatin (from pig skin, fluorescein conjugate)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20, pH 7.6[11]
-
DMSO (for dissolving this compound)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of 485/520 nm[13]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤ 0.6%).[14]
-
Reconstitute pro-MMP-9, active MMP-3, and DQ-gelatin according to the manufacturer's instructions. Prepare working solutions in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in triplicate for each condition:
-
Test Wells: Pro-MMP-9, MMP-3 (or Trypsin), and varying concentrations of this compound.
-
Positive Control (Maximal Activity): Pro-MMP-9 and MMP-3 (or Trypsin) without this compound.
-
Negative Control (No Activation): Pro-MMP-9 alone.
-
Blank (Substrate Only): Assay Buffer.
-
-
The final volume in each well should be brought to a consistent level with Assay Buffer before the addition of the substrate. A typical final volume is 100-200 µL.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 30-60 minutes to allow for the interaction between this compound and pro-MMP-9 before the activation step.
-
-
Initiation of Reaction:
-
Add the DQ-gelatin substrate to all wells. The final concentration of DQ-gelatin should be optimized but is typically in the range of 2.5 µg/mL.[12]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[13]
-
Take kinetic readings every 5-10 minutes for a period of 1-2 hours, or until a sufficient signal is generated in the positive control wells.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each condition.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for the in vitro DQ-gelatin assay to determine the IC50 of this compound.
Caption: Inhibition of pro-MMP-9 activation by this compound in the DQ-gelatin assay.
References
- 1. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel MMP-9 Substrates in Cancer Cells Revealed by a Label-free Quantitative Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are MMP9 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JNJ 0966 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. 2.7. MMP-9 Activity Determination In Vitro by DQgelatinTM Assay [bio-protocol.org]
- 12. Gelatin degradation assay reveals MMP-9 inhibitors and function of O-glycosylated domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjgnet.com [wjgnet.com]
Application Notes and Protocols: Immunoblotting for pro-MMP-9 and MMP-9 with JNJ0966
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components. Its enzymatic activity is tightly regulated, and its dysregulation is implicated in various pathological processes, including tumor invasion, inflammation, and neurodegenerative diseases. MMP-9 is secreted as an inactive zymogen, pro-MMP-9 (92 kDa), which requires proteolytic cleavage to become the active enzyme, MMP-9 (82 kDa). An intermediate form (86 kDa) is also generated during this activation process.
JNJ0966 is a potent and highly selective small molecule inhibitor that allosterically prevents the activation of pro-MMP-9.[1][2][3] Unlike broad-spectrum MMP inhibitors, this compound does not inhibit the catalytic activity of already active MMP-9 or other MMPs, such as MMP-1, MMP-2, and MMP-3, offering a more targeted therapeutic approach.[1][2] This document provides detailed protocols for utilizing immunoblotting to investigate the inhibitory effects of this compound on pro-MMP-9 activation.
Mechanism of Action of this compound
This compound functions by binding to a structural pocket near the zymogen cleavage site of pro-MMP-9, distinct from the catalytic domain.[1] This interaction prevents the conformational changes necessary for proteolytic activation, thereby inhibiting the conversion of pro-MMP-9 to the active MMP-9 form.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound on pro-MMP-9 activation.
| Parameter | Value | Reference |
| This compound IC₅₀ | 440 nM | [4] |
| pro-MMP-9 Molecular Weight | 92 kDa | [5][6] |
| Intermediate MMP-9 Molecular Weight | 86 kDa | [1] |
| Active MMP-9 Molecular Weight | 82 kDa | [1] |
Experimental Protocols
This section provides detailed protocols for cell culture, treatment with this compound, sample preparation, and immunoblotting to analyze the expression of pro-MMP-9 and MMP-9.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HT1080 fibrosarcoma cells, which are known to express MMP-9) in complete growth medium and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of MMP-9 expression and activation, serum-starve the cells by replacing the complete medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.
-
Induction of MMP-9 Expression (Optional): To enhance the detection of MMP-9, stimulate the cells with an inducing agent such as Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 10-100 ng/mL for 24-48 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., a concentration range spanning the IC₅₀, such as 100 nM, 500 nM, 1 µM, and 10 µM). A DMSO vehicle control should be included.
-
Incubation: Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired period (e.g., 24 hours).
-
Sample Collection:
-
Conditioned Medium: Collect the cell culture supernatant, as MMP-9 is a secreted protein. Centrifuge at 1,500 rpm for 10 minutes to remove cells and debris. The supernatant can be concentrated using centrifugal filter units if necessary.
-
Cell Lysate: Wash the cells with ice-cold PBS. Lyse the cells directly on the plate with RIPA buffer supplemented with protease inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protocol 2: Immunoblotting for pro-MMP-9 and MMP-9
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Sample Preparation for SDS-PAGE: Mix equal amounts of protein (20-40 µg) from each sample with 4x Laemmli sample buffer. For the conditioned medium, mix a defined volume (e.g., 20 µL) with sample buffer. Do not boil the samples, as this can cause MMPs to aggregate. Heat at 70°C for 10 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. A typical transfer is performed at 100V for 1-2 hours or overnight at 30V in a cold room.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MMP-9 (one that recognizes both pro and active forms) diluted in the blocking buffer. The recommended dilution should be obtained from the antibody datasheet, but typically ranges from 1:500 to 1:2000. Incubate overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensities for pro-MMP-9 (92 kDa), the intermediate form (86 kDa), and active MMP-9 (82 kDa) using image analysis software. Normalize the results to a loading control (e.g., β-actin or GAPDH for cell lysates, or by Ponceau S staining for conditioned medium).
Visualizations
Signaling Pathway of MMP-9 Activation and Inhibition by this compound
Caption: MMP-9 activation pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Immunoblotting
Caption: Step-by-step experimental workflow for immunoblotting analysis.
References
- 1. MMP9 - Wikipedia [en.wikipedia.org]
- 2. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MMP-9 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. all-imm.com [all-imm.com]
Determining the Potency of JNJ0966: Application Notes and Protocols for Cell-Based IC50 Assays
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase stands out as a pivotal player in tumorigenesis and metastasis. JNJ0966 (also known as JNJ-38877605) has emerged as a potent and selective ATP-competitive inhibitor of c-Met. To aid researchers and drug development professionals in evaluating the efficacy of this compound, this document provides detailed application notes and protocols for determining its half-maximal inhibitory concentration (IC50) in cell-based assays.
Introduction to this compound and the c-Met Signaling Pathway
This compound is a small molecule inhibitor that selectively targets the c-Met receptor tyrosine kinase, which is also known as the hepatocyte growth factor (HGF) receptor.[1] The c-Met signaling pathway is crucial for normal cellular processes such as embryonic development and tissue regeneration. However, its aberrant activation in cancer cells can drive tumor growth, survival, invasion, and angiogenesis.
Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This phosphorylation event triggers the recruitment and activation of downstream signaling molecules, leading to the activation of several major signaling cascades, including the RAS-ERK, PI3K-AKT, and PLCγ-PKC pathways. This compound exerts its inhibitory effect by competing with ATP for binding to the c-Met kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.[2]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing JNJ0966 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of JNJ0966, a selective inhibitor of pro-MMP-9 activation, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, allosteric inhibitor of matrix metalloproteinase-9 (MMP-9) zymogen (pro-MMP-9) activation.[1][2][3][4] It binds to a site distinct from the catalytic domain on the pro-MMP-9 enzyme, preventing its conversion into the catalytically active form.[3][4] Importantly, this compound does not inhibit the enzymatic activity of already activated MMP-9 or other MMPs such as MMP-1, MMP-2, and MMP-3.[2][3][4]
Q2: What is a typical starting concentration for this compound in cell culture?
A2: A common starting point for cell-based assays is a concentration range of 1-10 µM.[1][5] The half-maximal inhibitory concentration (IC50) for inhibiting pro-MMP-9 activation in biochemical assays is approximately 440 nM.[1][6] In a cellular invasion assay using HT1080 cells, an IC50 of 1.0 µM was observed.[3] The optimal concentration will be cell-line specific and should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[2] A stock solution can be prepared by dissolving the compound in fresh DMSO to a concentration of up to 72 mg/mL (199.75 mM).[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound selective for MMP-9?
A4: Yes, this compound is highly selective for the inhibition of pro-MMP-9 activation.[1][2][3][4][5][6] Studies have shown that it does not significantly affect the activation of proMMP-1, proMMP-2, or proMMP-3, nor does it inhibit the catalytic activity of a panel of active MMPs.[1][2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on MMP-9 activity | Incorrect assay type: this compound inhibits the activation of pro-MMP-9, not the activity of already active MMP-9. | Ensure your assay measures the conversion of pro-MMP-9 to its active form (e.g., gelatin zymography) or a downstream cellular process dependent on MMP-9 activation, rather than measuring the activity of a recombinant active MMP-9 enzyme. |
| Suboptimal concentration: The effective concentration can vary between cell lines. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Ensure the stock solution has been stored correctly at -20°C or -80°C. | |
| Cell toxicity or death | High DMSO concentration: The final concentration of the DMSO solvent in the culture medium may be too high. | Calculate the final DMSO concentration in your working dilutions and ensure it does not exceed 0.1%. If higher concentrations of this compound are needed, consider preparing a more concentrated stock solution. |
| Off-target effects at high concentrations: While selective, very high concentrations of any small molecule can lead to off-target effects and cytotoxicity. | Determine the lowest effective concentration of this compound that achieves the desired biological effect through a careful dose-response study. Include a vehicle control (DMSO alone) at the same concentration as in your experimental conditions. | |
| Variability between experiments | Inconsistent cell conditions: Differences in cell passage number, confluency, or serum concentration can affect MMP-9 expression and activation. | Standardize your cell culture conditions. Use cells within a consistent passage number range, seed at the same density, and maintain consistent serum concentrations in your media. |
| Inaccurate pipetting: Small errors in pipetting can lead to significant variations in the final concentration of the inhibitor. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate and consistent final concentrations of this compound. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (pro-MMP-9 Activation) | 440 nM | Biochemical Assay | [1][6] |
| IC50 (Cell Invasion) | 1.0 µM | HT-1080 | [3] |
| Solubility in DMSO | 72 mg/mL (199.75 mM) | N/A | [2] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines a general method to determine the optimal concentration of this compound for inhibiting a downstream effect of MMP-9 activation, such as cell invasion.
Materials:
-
This compound
-
Appropriate cell line (e.g., HT-1080)
-
Cell culture medium (with and without serum)
-
DMSO
-
96-well plate or other suitable culture vessel
-
Invasion assay kit (e.g., Matrigel-coated transwell inserts)
-
Fluorescent dye for cell labeling (e.g., Calcein AM)
-
Fluorescence plate reader
Procedure:
-
Prepare a this compound stock solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of this compound dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 20 µM. Include a vehicle control with the same final concentration of DMSO.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Invasion Assay:
-
Add cells (e.g., 13,000 cells/well) in serum-free medium containing the respective this compound concentration to the upper chamber of the invasion assay inserts.[5]
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 6% fetal bovine serum) and the corresponding this compound concentration.[5]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
-
Quantification:
-
Remove non-invading cells from the upper surface of the insert.
-
Label the invading cells on the lower surface with a fluorescent dye like Calcein AM.[5]
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis: Plot the fluorescence intensity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions from a concentrated DMSO stock.
Materials:
-
10 mM this compound in DMSO (stock solution)
-
Sterile cell culture medium
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 1 µM).
-
Calculate Dilution Factor: Calculate the dilution factor needed to get from your stock concentration to your final concentration. For a 10 mM stock and a 1 µM final concentration, the dilution factor is 10,000.
-
Prepare Intermediate Dilution (optional but recommended): To avoid pipetting very small volumes, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to get a 100 µM intermediate solution.
-
Prepare Final Working Solution: Dilute the intermediate solution into the final volume of cell culture medium. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium to get a final volume of 1 mL with a 1 µM concentration of this compound.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of this compound to the same final volume of cell culture medium.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. universalbiologicals.com [universalbiologicals.com]
JNJ0966 Technical Support Center: Troubleshooting Solubility and Formulation Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility and formulation of JNJ0966, a selective inhibitor of MMP-9 zymogen activation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a poorly water-soluble compound. Quantitative solubility data is limited, but here is what is known:
| Solvent | Maximum Concentration | Molarity | Source |
| Dimethyl Sulfoxide (DMSO) | 18.02 mg/mL | 50 mM | Tocris Bioscience[1] |
Note: Solubility can be batch-dependent. It is recommended to perform small-scale solubility tests before preparing a large stock solution.
Q2: How should I prepare a stock solution of this compound?
A2: For most applications, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.
Experimental Protocol: Preparing a 50 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 360.45 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a 50 mM concentration. To prepare 1 mL of a 50 mM stock, you would need 18.02 mg of this compound.
-
Dissolution: Vortex or sonicate the solution gently until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C for long-term stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q3: I am observing precipitation when diluting my this compound DMSO stock in aqueous media for cell-based assays. What can I do?
A3: This is a common issue with poorly water-soluble compounds. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration.
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated. Increasing the final DMSO percentage in your culture medium can help maintain the solubility of this compound. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use a Surfactant: For some applications, a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, can be included in the final dilution to improve solubility. However, the compatibility of surfactants with your specific cell line and assay should be validated.
-
Pre-warm the Aqueous Medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes help with initial dissolution.
Troubleshooting Guide for In Vivo Formulation
Issue: Formulating this compound for Oral Administration in Animal Models
This compound has been successfully administered in mice via oral gavage in preclinical studies.[2] Formulating a poorly water-soluble compound for oral administration often requires a vehicle that can maintain the compound in suspension or solution.
General Formulation Strategy for Poorly Water-Soluble Compounds
For compounds with low aqueous solubility, a common approach is to prepare a suspension in a vehicle containing a suspending agent and a surfactant.
Experimental Protocol: Example Formulation for Oral Gavage in Mice
This is a general protocol and may require optimization for this compound.
-
Vehicle Preparation: Prepare a vehicle solution, for example, 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween-80 in sterile water.
-
Slowly add the methylcellulose to the water while stirring to avoid clumping.
-
Once the methylcellulose is fully hydrated, add the Tween-80 and mix thoroughly.
-
-
Compound Suspension:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the vehicle to the powder to create a paste. This helps in uniformly dispersing the compound.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration.
-
-
Homogenization: For a more uniform and stable suspension, sonicate the mixture on ice.
-
Administration: Administer the suspension immediately after preparation to prevent settling of the compound. Use an appropriately sized gavage needle for the animal species and size.
Logical Workflow for Formulation Development
Caption: A logical workflow for developing an oral formulation for a poorly soluble compound.
MMP-9 Signaling Pathway
This compound is a selective inhibitor of the activation of pro-MMP-9 (the zymogen form) to the active MMP-9 enzyme.[2] Understanding the signaling pathways that regulate MMP-9 expression can provide context for your experiments.
Upstream Regulation of MMP-9 Expression
Various extracellular signals, including proinflammatory cytokines (e.g., TNF-α, IL-1β) and growth factors, can induce the expression of the MMP9 gene.[3][4] This process involves the activation of several intracellular signaling cascades that converge on transcription factors that bind to the MMP9 promoter.
Caption: Simplified signaling pathway for MMP-9 expression and the point of intervention for this compound.
References
- 1. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: JNJ0966 (HA-966)
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of the compound commonly referred to as HA-966. The original query for "JNJ0966" likely refers to this compound, a racemic mixture of (+)-HA-966 and (-)-HA-966, which exhibits distinct pharmacological profiles for each of its enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of racemic HA-966?
A1: Racemic HA-966 is an antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This action is not at the glutamate binding site but rather at the glycine modulatory site within the NMDA receptor complex.[1][3] The antagonist activity is primarily attributed to the (R)-(+)-enantiomer of HA-966.[1][2]
Q2: We are observing unexpected sedative and muscle relaxant effects in our animal model after administering racemic HA-966. What could be the cause?
A2: These effects are likely attributable to the (S)-(-)-enantiomer of HA-966.[1][2] This enantiomer is a potent sedative and muscle relaxant, with effects described as "gamma-butyrolactone-like".[1][2] Importantly, this activity is not mediated by the NMDA receptor or the GABAB receptor, suggesting a distinct off-target effect.[2][4] The sedative and ataxic effects of the racemic mixture are mainly due to the (S)-(-)-enantiomer, which is significantly more potent in this regard than the (R)-(+)-enantiomer.[1]
Q3: How can I differentiate between the on-target NMDA receptor antagonism and the off-target sedative effects in my experiments?
A3: To isolate the on-target NMDA receptor effects, it is recommended to use the resolved (R)-(+)-enantiomer of HA-966. This enantiomer is a selective glycine/NMDA receptor antagonist with significantly weaker sedative properties.[1] Conversely, to study the sedative effects, the (S)-(-)-enantiomer can be used. Comparing the effects of the racemate with its individual enantiomers will allow for the deconvolution of on-target versus off-target effects.
Q4: Are there any known effects of HA-966 on dopaminergic systems?
A4: Yes, the (S)-(-)-enantiomer of HA-966 has been shown to prevent restraint stress-induced dopamine utilization in the medial prefrontal cortex and nucleus accumbens.[4] Racemic HA-966 has also been reported to inhibit the firing rate of dopamine neurons in the substantia nigra.[5] This disruption of striatal dopaminergic mechanisms may be responsible for the sedative action of the (S)-(-)-enantiomer.[1]
Q5: Has HA-966 shown any proconvulsant activity?
A5: In kindled rats, a model for epilepsy, (R)-(+)-HA-966 has been observed to induce paroxysmal activity in limbic brain regions.[6] This suggests that functional glycine/NMDA antagonists with low intrinsic efficacy may have a risk of proconvulsant activity in susceptible models.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive sedation or ataxia in animal models at doses intended for NMDA receptor antagonism. | The observed effects are likely due to the activity of the (S)-(-)-enantiomer at its distinct off-target site.[1][2] | Use the purified (R)-(+)-enantiomer of HA-966 to specifically target the glycine/NMDA receptor.[1] |
| Variability in experimental results when using racemic HA-966. | The opposing or distinct effects of the two enantiomers can lead to inconsistent results depending on the experimental endpoint. | Utilize the individual enantiomers to ensure target specificity and reproducibility. |
| Lack of effect on NMDA receptor-mediated currents in electrophysiology despite using racemic HA-966. | The (S)-(-)-enantiomer is only weakly active as an NMDA receptor antagonist and may be antagonizing the effect of the (R)-(+)-enantiomer or producing other confounding effects.[1] | Use the (R)-(+)-enantiomer for specific NMDA receptor studies. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities of HA-966 Enantiomers
| Enantiomer | Target | Assay | IC50 (µM) | Reference |
| (R)-(+)-HA-966 | Glycine Site (NMDA Receptor) | [3H]glycine binding | 12.5 | [1] |
| (S)-(-)-HA-966 | Glycine Site (NMDA Receptor) | [3H]glycine binding | 339 | [1] |
| Racemic HA-966 | Glycine Site (NMDA Receptor) | [3H]glycine binding | 17.5 | [3] |
Table 2: In Vitro Functional Potencies of HA-966 Enantiomers
| Enantiomer | Assay | IC50 (µM) | Reference |
| (R)-(+)-HA-966 | Inhibition of glycine-potentiated NMDA responses in cultured cortical neurons | 13 | [1] |
| (S)-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses in cultured cortical neurons | 708 | [1] |
Table 3: In Vivo Anticonvulsant Activity of HA-966 Enantiomers in Mice
| Enantiomer | Seizure Model | ED50 (mg/kg) | Route of Administration | Reference |
| (R)-(+)-HA-966 | Sound-induced | 52.6 | i.p. | [7] |
| (R)-(+)-HA-966 | NMDLA-induced | 900 | i.v. | [7] |
Key Experimental Protocols
Radioligand Binding Assay for Glycine Site Affinity
-
Objective: To determine the binding affinity of HA-966 and its enantiomers to the strychnine-insensitive glycine binding site of the NMDA receptor.
-
Method:
-
Prepare synaptic plasma membranes from rat cerebral cortex.
-
Incubate the membranes with [3H]glycine as the radioligand.
-
Add varying concentrations of the test compound (racemic HA-966, (R)-(+)-HA-966, or (S)-(-)-HA-966).
-
After incubation, separate bound from free radioligand by filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]glycine.[1][3]
-
Electrophysiological Recording of NMDA Receptor Currents
-
Objective: To assess the functional antagonism of NMDA receptor-mediated responses by HA-966 and its enantiomers.
-
Method:
-
Prepare acute brain slices (e.g., from rat cortex) or culture cortical neurons.
-
Perform whole-cell patch-clamp recordings from individual neurons.
-
Apply NMDA to elicit an inward current.
-
Co-apply glycine to potentiate the NMDA-induced current.
-
Apply varying concentrations of the test compound in the presence of NMDA and glycine to measure the inhibition of the potentiated current.
-
Calculate the IC50 value for the inhibition of the glycine-potentiated NMDA response.[1][3]
-
Visualizations
Caption: On-target and off-target pathways of racemic HA-966 and its enantiomers.
Caption: Troubleshooting workflow for deconvolution of HA-966 effects.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HA-966 - Wikipedia [en.wikipedia.org]
- 3. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-(-)-HA-966, a gamma-hydroxybutyrate-like agent, prevents enhanced mesocorticolimbic dopamine metabolism and behavioral correlates of restraint stress, conditioned fear and cocaine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Low doses of the glycine/NMDA receptor antagonist R-(+)-HA-966 but not D-cycloserine induce paroxysmal activity in limbic brain regions of kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
minimizing DMSO toxicity in JNJ0966 experiments
Welcome to the technical support center for JNJ0966 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing DMSO toxicity and troubleshooting common issues encountered during experimentation with the selective proMMP-9 activation inhibitor, this compound.
Frequently Asked Questions (FAQs)
This compound and its Mechanism of Action
Q1: What is this compound and how does it work?
This compound is a highly selective, small molecule inhibitor of matrix metalloproteinase-9 (MMP-9).[1][2][3] It functions by allosterically inhibiting the activation of the MMP-9 zymogen (proMMP-9), preventing its conversion into the catalytically active enzyme.[1][2][3][4][5] this compound does not directly inhibit the enzymatic activity of already active MMP-9 or other MMPs such as MMP-1, MMP-2, MMP-3, and MMP-14.[1][2][3][5] The reported IC50 value for the inhibition of proMMP-9 activation is approximately 440 nM.[5][6][7]
DMSO Toxicity and Mitigation
Q2: What is a safe concentration of DMSO to use in my cell culture experiments with this compound?
The optimal DMSO concentration is cell-type dependent. However, a general guideline is to keep the final DMSO concentration in your cell culture medium at or below 0.5% to minimize toxicity. Most cell lines can tolerate up to 1% DMSO without severe cytotoxic effects, but sensitive cells, like primary cells, may require concentrations below 0.1%. It is always recommended to perform a dose-response curve with DMSO alone on your specific cell line to determine the highest tolerable concentration that does not affect cell viability or experimental outcomes.
Q3: I need to use a higher concentration of this compound, which will increase the final DMSO concentration above the recommended limit. What can I do?
If a high concentration of this compound is necessary, consider the following strategies:
-
Prepare a higher concentration stock of this compound: This will allow you to add a smaller volume to your culture medium, thereby reducing the final DMSO concentration. For example, preparing a 200X stock solution in 100% DMSO will result in a final concentration of 0.5% DMSO in your experiment.
-
Sequential dilutions: Dissolve the this compound stock in an intermediate solvent like PBS or serum-free media before adding it to the final culture. This can help to reduce the shock of a high DMSO concentration on the cells.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments that contains the same final concentration of DMSO as your this compound-treated samples. This will help you to distinguish the effects of the compound from any effects of the solvent.
Q4: How should I prepare and store my this compound stock solution in DMSO?
This compound is soluble in DMSO at concentrations up to 100 mg/mL (277.43 mM).[6][7] For storage, it is recommended to keep the stock solution at -20°C or -80°C.[6] Repeated freeze-thaw cycles should be avoided as they can lead to compound precipitation and degradation.[8] It is best practice to aliquot the stock solution into smaller, single-use volumes. Studies have shown that most compounds in DMSO are stable for extended periods when stored properly.[9]
Troubleshooting Guides
Common Issues in this compound Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High background in vehicle control (DMSO only) | DMSO concentration is too high, causing cellular stress or toxicity. | 1. Determine the maximum non-toxic DMSO concentration for your specific cell line by performing a dose-response experiment (e.g., MTT or other viability assay).2. Ensure the final DMSO concentration in your experiments does not exceed this limit (ideally ≤ 0.5%). |
| Inconsistent this compound activity between experiments | 1. Improper storage or handling of this compound stock solution.2. Variability in cell health or passage number. | 1. Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[6]2. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| No this compound effect observed in a proMMP-9 activation assay | 1. Inefficient activation of proMMP-9 in the experimental system.2. Degradation of this compound. | 1. Ensure the activating enzyme (e.g., trypsin, MMP-3) is active and used at an optimal concentration.[5]2. Confirm the integrity of your this compound stock. If in doubt, prepare a fresh stock solution. |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility in the aqueous medium. | 1. Ensure the final concentration of this compound is within its soluble range in the culture medium.2. When diluting the DMSO stock, add it to the medium slowly while vortexing to facilitate mixing. |
Gelatin Zymography Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No bands or very faint bands of MMP-9 activity | 1. Insufficient amount of MMP-9 in the sample.2. Loss of enzyme activity during sample preparation or electrophoresis. | 1. Concentrate the conditioned media 10-fold before loading.2. Ensure that non-reducing loading buffer is used and that the samples are not boiled.[4]3. Run the electrophoresis at 4°C to preserve enzyme activity.[10] |
| Smeared or distorted bands | 1. High salt concentration in the sample.2. Inappropriate gel polymerization. | 1. Desalt or dialyze the sample before loading.2. Ensure fresh APS and TEMED are used for gel polymerization. Consider dialyzing the gelatin solution if it contains inhibitors.[11] |
| High background staining | Incomplete removal of SDS after electrophoresis. | Increase the duration and number of washes with the washing buffer (containing Triton X-100) to ensure complete removal of SDS. |
| Unexpected bands | Contamination with serum proteins (which contain MMPs). | Culture cells in serum-free media for the collection of conditioned media.[4] |
Quantitative Data Summary
DMSO Toxicity in Various Cell Lines
| Cell Line | DMSO Concentration | Exposure Time | Effect | Reference |
| Human Leukemic Cell Lines (U937, THP-1, Jurkat, Molt-4) | ≥ 2% | 24, 48, 72 hours | Significant decrease in cell proliferation | [12] |
| Human Fibroblast-like Synoviocytes (FLSs) | > 0.05% | 24 hours | Significant toxicity | [13] |
| Human Fibroblast-like Synoviocytes (FLSs) | > 0.01% | 72 hours | Significant toxicity | [13] |
| Human Fibroblasts | > 1% | Not specified | Toxic | [14] |
| Hep G2 | 3-5% | 72 hours | Growth inhibition | [15] |
This compound Activity
| Parameter | Value | Assay | Reference |
| IC50 (proMMP-9 activation by catMMP-3) | 440 nM | Fluorescent substrate assay | [5] |
| IC50 (proMMP-9 activation by trypsin) | 429 nM | Fluorescent substrate assay | [5] |
| IC50 (HT1080 cell invasion) | 1.0 µM | Cell invasion assay | [5] |
Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-9 Activity
This protocol is adapted from established methods to detect secreted MMP-9 activity in conditioned media.[4][10]
Materials:
-
Conditioned cell culture media (serum-free)
-
Non-reducing sample buffer
-
Polyacrylamide gel with 0.1% gelatin
-
Washing buffer (e.g., 2.5% Triton X-100 in Tris buffer)
-
Incubation buffer (e.g., Tris buffer with CaCl2 and ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect conditioned media from cell cultures grown in serum-free conditions. Centrifuge to remove cell debris. Concentrate the media 10-fold using a centrifugal filter device.
-
Electrophoresis: Mix the concentrated media with a non-reducing sample buffer. Do not boil the samples. Load equal amounts of protein into the wells of a polyacrylamide gel containing 0.1% gelatin. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS and allow the enzyme to renature.
-
Incubation: Incubate the gel in the incubation buffer overnight at 37°C. This allows the gelatinases to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour, followed by destaining until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity.
Protocol 2: Cell Viability Assay (MTT)
This is a general protocol for assessing cell viability, which is crucial for determining DMSO toxicity.[16][17][18]
Materials:
-
Cells in a 96-well plate
-
This compound and/or DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and/or DMSO (including a vehicle control). Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Signaling Pathway of MMP-9 Activation
Caption: Signaling pathway leading to MMP-9 activation and its inhibition by this compound.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for evaluating the effect of this compound.
Logical Relationship for Troubleshooting DMSO Issues
Caption: A decision-making diagram for troubleshooting DMSO-related experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. ziath.com [ziath.com]
- 9. researchgate.net [researchgate.net]
- 10. MMP9 zymography [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 18. researchgate.net [researchgate.net]
JNJ0966 stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of JNJ0966 in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective allosteric inhibitor of matrix metalloproteinase-9 (MMP-9).[1] It functions by inhibiting the activation of the MMP-9 zymogen (pro-MMP9), thereby preventing its conversion to the catalytically active enzyme.[2][3] Notably, this compound does not directly inhibit the enzymatic activity of already active MMP-9 or other MMPs such as MMP-1, MMP-2, and MMP-3.[3]
Q2: What are the recommended solvents and storage conditions for this compound?
For creating stock solutions, this compound is soluble in DMSO at a concentration of 50 mM (18.02 mg/mL). It is recommended to store the solid compound and stock solutions at -20°C for long-term stability. While stability testing has shown the product can be shipped at room temperature without cooling measures, long-term storage at room temperature is not advised.[2]
Q3: What is the solubility of this compound in aqueous solutions?
The solubility of this compound in aqueous buffers is limited. In vitro testing indicates a solubility of less than 1 mg/mL.[2] For cell-based assays and other experiments in aqueous media, it is common practice to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution, which is then further diluted into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Ensure the final concentration of this compound is within its solubility range in your specific buffer. - Decrease the final concentration of the compound. - Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows, but be mindful of solvent toxicity. |
| Inconsistent experimental results | Degradation of this compound in the aqueous experimental medium. | - Prepare fresh dilutions of this compound in your aqueous buffer for each experiment. - Minimize the time the compound is in aqueous solution before use. - Perform a stability study of this compound in your specific experimental buffer to determine its stability over the time course of your experiment (see Experimental Protocols section). |
| Low or no observable effect of this compound | - Insufficient concentration of this compound. - Inactivation of the compound. - The experimental system is not dependent on MMP-9 activation. | - Perform a dose-response experiment to determine the optimal concentration. - Ensure proper storage and handling of the compound to prevent degradation. - Confirm the role of pro-MMP-9 activation in your experimental model. |
Data Presentation
Table 1: this compound Stock Solution Preparation
This table is based on a molecular weight of 360.45 g/mol . Batch-specific molecular weights may vary.
| Target Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 50 mM | 55.49 µL | 277.45 µL |
| 25 mM | 110.98 µL | 554.9 µL |
| 10 mM | 277.45 µL | 1.387 mL |
| 5 mM | 554.9 µL | 2.774 mL |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Aqueous Stability of this compound using HPLC
Since specific stability data for this compound in various aqueous solutions is not publicly available, this protocol provides a general framework for researchers to determine its stability in their specific experimental buffers. This approach is based on the principles of forced degradation studies.[4][5]
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute this stock solution into your aqueous buffer of interest (e.g., PBS, cell culture media) to a final concentration suitable for your experiments and HPLC analysis.
-
Incubation: Aliquot the this compound aqueous solution into several vials and incubate them under different conditions relevant to your experiments (e.g., 4°C, room temperature, 37°C). Include a control sample stored at -20°C or -80°C where degradation is expected to be minimal.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Sample Analysis: Analyze the samples by a validated stability-indicating HPLC method.[6] A reverse-phase C18 column is often suitable for small molecules. The mobile phase composition will need to be optimized for good separation of the parent this compound peak from any potential degradants. UV detection at a wavelength where this compound has maximum absorbance should be used.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. The percentage of this compound remaining at each time point relative to the initial time point (t=0) is calculated to determine the stability.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of the MMP-9 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the aqueous stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting JNJ0966 Zymography Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting zymography results for the matrix metalloproteinase-9 (MMP-9) inhibitor, JNJ0966.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, small molecule inhibitor of MMP-9.[1][2][3] Its primary mechanism is not to block the catalytic activity of already active MMP-9, but rather to allosterically inhibit the activation of its zymogen (pro-form), proMMP-9.[1][2][3] It binds to a specific pocket near the cleavage site of the proMMP-9, which hinders the conversion of the inactive zymogen into the catalytically active enzyme.[2][3]
Q2: How should I expect my gelatin zymography results to change after treating samples with this compound?
A2: In a gelatin zymogram, you should observe a decrease in the intensity of the band corresponding to the active form of MMP-9 (typically around 82 kDa).[2] You may also see an accumulation of the proMMP-9 band (around 92 kDa) and potentially the intermediate form (around 86 kDa), as this compound inhibits the processing of these precursors to the fully active enzyme.[2]
Q3: Will this compound affect the activity of other MMPs, like MMP-2, on my zymogram?
A3: No, this compound is highly selective for the inhibition of proMMP-9 activation.[1][3] It has been shown to have no effect on the catalytic activity of MMP-1, MMP-2, MMP-3, or MMP-14, nor does it inhibit the activation of the closely related MMP-2 zymogen.[1][3] Therefore, you should not expect to see changes in the bands corresponding to other MMPs on your zymogram.
Q4: I see a reduction in the 82 kDa MMP-9 band, but the 92 kDa proMMP-9 band has not increased. Is this normal?
A4: While an accumulation of proMMP-9 is expected, the exact appearance on the zymogram can vary depending on the experimental conditions, including the concentration of this compound and the incubation time. A significant reduction in the active MMP-9 band is the primary indicator of this compound activity.[2] The effect is more robust on inhibiting the processing of the intermediate form to the catalytically active species.[2]
Data Presentation
Table 1: Expected Gelatin Zymography Results for MMP-9 with this compound Treatment
| Condition | ProMMP-9 (92 kDa) Band Intensity | Intermediate MMP-9 (86 kDa) Band Intensity | Active MMP-9 (82 kDa) Band Intensity |
| Control (No this compound) | Baseline | Baseline | Strong |
| This compound Treated | Increased or Baseline | Increased or Baseline | Significantly Reduced |
Mandatory Visualizations
Caption: Mechanism of this compound inhibiting proMMP-9 activation.
Caption: General workflow for gelatin zymography experiments.
Experimental Protocols
Detailed Methodology for Gelatin Zymography
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Sample Preparation :
-
Collect conditioned media or prepare cell/tissue lysates.
-
Quantify the total protein concentration of each sample.
-
Mix a standardized amount of protein with non-reducing sample buffer. Crucially, do not boil the samples , as this will irreversibly denature the MMPs.[4]
-
-
Gel Electrophoresis :
-
Prepare a polyacrylamide gel (typically 8-10%) containing gelatin at a final concentration of 1 mg/mL.[5]
-
Load the prepared samples and a molecular weight marker into the wells.
-
Run the gel under standard SDS-PAGE conditions until the dye front reaches the bottom.
-
-
MMP Renaturation and Development :
-
After electrophoresis, carefully remove the gel and wash it 2-3 times for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) with gentle agitation to remove the SDS.[5]
-
Wash the gel briefly in developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 1 µM ZnCl2, pH 7.5) to remove the Triton X-100.[5]
-
Incubate the gel in fresh developing buffer overnight at 37°C.
-
-
Staining and Visualization :
-
Stain the gel with Coomassie Brilliant Blue R-250 for at least one hour.
-
Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been digested by MMPs.[6]
-
The gel can then be imaged and the band intensities quantified using densitometry software.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No bands visible | - Insufficient MMP concentration in the sample.- Loss of enzyme activity due to sample boiling or improper storage.- Incorrect pH or composition of the developing buffer. | - Concentrate the sample before loading.- Ensure samples are never boiled and are stored at -80°C.- Prepare fresh buffers and verify the pH. |
| Smeared bands or high background | - Incomplete removal of SDS during washing.- Overloading of protein in the wells. | - Increase the duration and/or number of washes with renaturing buffer.- Reduce the amount of protein loaded per well. |
| "Negative" or dark bands on a clear background | - Excessive MMP activity has degraded most of the gelatin in the gel. | - Dilute the sample before loading.- Reduce the incubation time in the developing buffer. |
| Bands are present in the control but absent or very faint in the this compound-treated lane | - This is the expected result for active MMP-9, indicating successful inhibition of its activation. | - No action needed, this confirms the inhibitory effect of this compound. |
| MMP-2 band intensity is also reduced | - this compound is highly selective for MMP-9 activation, so this is unexpected.- Potential off-target effects at very high concentrations or issues with sample handling. | - Verify the concentration of this compound used.- Ensure equal protein loading between lanes.- Repeat the experiment to confirm the observation. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: JNJ-XXXX In Vivo Efficacy Studies
Welcome to the technical support center for JNJ-XXXX, a novel N-methyl-D-aspartate (NMDA) receptor antagonist. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in conducting successful in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-XXXX?
A1: JNJ-XXXX is a selective, non-competitive antagonist of the NMDA receptor. It transiently blocks the ion channel associated with the NMDA receptor, particularly during periods of excessive stimulation, without significantly interfering with normal physiological receptor activity.[1] This mechanism aims to reduce excitotoxicity, a process implicated in various neurological disorders.[1][2]
Q2: What are the potential therapeutic applications of JNJ-XXXX?
A2: NMDA receptor antagonists are being investigated for a range of neurological and psychiatric conditions.[2] Due to its specific mechanism, JNJ-XXXX is primarily being evaluated for its potential in treating neuropathic pain, and certain neurodegenerative disorders.[1]
Q3: What are the known side effects of NMDA receptor antagonists like JNJ-XXXX at higher exposures?
A3: High doses of NMDA receptor antagonists can be associated with adverse effects, including psychotomimetic symptoms, cognitive impairment, and motor disturbances.[2][3] It is crucial to perform careful dose-escalation studies to identify a therapeutic window that balances efficacy with an acceptable safety profile.
Troubleshooting In Vivo Efficacy Studies
Q4: My animals are exhibiting unexpected behaviors (e.g., hyperactivity, ataxia, or sedation) after JNJ-XXXX administration. What should I do?
A4: This is a common issue with NMDA receptor antagonists.[2][4] Here’s a step-by-step guide to troubleshoot this problem:
-
Verify the Dose: Double-check your calculations and the concentration of your dosing solution. Accidental overdosing is a frequent cause of adverse effects.
-
Review the Dosing Regimen: The observed effects may be related to the peak plasma concentration (Cmax). Consider fractionating the dose or using a continuous infusion method to maintain a more stable exposure.
-
Assess the Acclimation Period: Ensure that the animals have been adequately acclimated to the housing and handling procedures. Stress can exacerbate the behavioral effects of NMDA receptor antagonists.[5]
-
Lower the Dose: If the dose is confirmed to be correct, reduce it to the next lower level in your study design to see if the adverse effects subside while retaining efficacy.
Troubleshooting Logic Tree
Caption: Troubleshooting decision tree for unexpected behavioral side effects.
Q5: I am not observing the expected efficacy in my disease model. What are the possible reasons?
A5: A lack of efficacy can stem from several factors. Consider the following:
-
Sub-therapeutic Dosing: The dose of JNJ-XXXX may be too low to achieve the necessary target engagement in the central nervous system. Refer to the dose-response data and consider escalating the dose if no adverse effects were observed.
-
Pharmacokinetic Issues: The compound may have poor bioavailability or be rapidly metabolized in the chosen species. It is essential to have pharmacokinetic data to ensure adequate drug exposure at the target site.[6]
-
Formulation and Administration: Ensure the compound is fully solubilized and stable in the vehicle. The route of administration should be appropriate for achieving sufficient brain penetration.
-
Timing of Administration: The timing of drug administration relative to the disease induction or behavioral testing is critical. The therapeutic window for NMDA receptor antagonists can be narrow.[3]
Data Presentation
Table 1: Dose-Response Relationship of JNJ-XXXX in a Rodent Model of Neuropathic Pain
| Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) | Motor Impairment Score (0-3) |
| Vehicle | 4.5 ± 0.5 | 0 |
| 1 | 6.2 ± 0.7 | 0 |
| 3 | 10.8 ± 1.1 | 1 |
| 10 | 14.5 ± 1.3 | 2 |
| 30 | 15.0 ± 1.4 | 3 |
Data are presented as mean ± SEM. A higher paw withdrawal threshold indicates greater efficacy. Motor impairment is scored on a scale of 0 (normal) to 3 (severe ataxia).
Table 2: Key Pharmacokinetic Parameters of JNJ-XXXX in Sprague-Dawley Rats
| Parameter | Value (10 mg/kg, i.p.) |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 0.5 |
| AUC (ng·h/mL) | 2100 |
| Half-life (h) | 2.5 |
| Brain/Plasma Ratio | 1.2 |
Experimental Protocols
Protocol 1: Preparation of JNJ-XXXX for Intraperitoneal (i.p.) Injection
-
Reagents and Materials:
-
JNJ-XXXX powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of JNJ-XXXX powder.
-
Dissolve the powder in DMSO to create a stock solution (e.g., 100 mg/mL).
-
In a separate tube, prepare the vehicle by mixing DMSO, PEG300, and saline in a 1:4:5 ratio.
-
Add the JNJ-XXXX stock solution to the vehicle to achieve the final desired concentration for dosing.
-
Vortex the final solution thoroughly to ensure it is clear and homogenous before administration.
-
Experimental Workflow Diagram
Caption: General workflow for an in vivo efficacy study.
Signaling Pathway
Diagram: Simplified NMDA Receptor Signaling Pathway
Caption: Role of JNJ-XXXX in modulating NMDA receptor signaling.
References
- 1. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dysfunction of the NMDA Receptor in the Pathophysiology of Schizophrenia and/or the Pathomechanisms of Treatment-Resistant Schizophrenia [mdpi.com]
- 5. Promises and Pitfalls of NMDA Receptor Antagonists in Treating Violent Aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: JNJ-39750966 (Formerly JNJ0966)
Disclaimer: Information regarding a compound referred to as "JNJ0966" is not publicly available. The following information is based on the assumption that "this compound" is a typographical error and refers to the compound JNJ-39750966 , a known histamine H3 receptor antagonist. Researchers should verify the identity of their compound before proceeding with any experimental work.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with JNJ-39750966.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JNJ-39750966?
A1: JNJ-39750966 is a potent and selective antagonist of the histamine H3 receptor (H3R). By blocking the H3R, which is a presynaptic autoreceptor, JNJ-39750966 enhances the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine in the central nervous system. This modulation of neurotransmitter release is believed to be the basis for its potential therapeutic effects.
Q2: What are the expected in vitro effects of JNJ-39750966 in a dose-response study?
A2: In in vitro assays, JNJ-39750966 is expected to competitively inhibit the binding of H3R agonists. A typical dose-response curve would show a concentration-dependent inhibition of the agonist-induced response. The potency of JNJ-39750966 is typically measured by its IC50 or Ki value, which represents the concentration required to achieve 50% inhibition or half-maximal binding, respectively.
Q3: I am not observing the expected potentiation of neurotransmitter release in my in vivo experiments. What could be the issue?
A3: Several factors could contribute to this:
-
Dose Selection: Ensure that the administered dose is within the effective range. Refer to the dose-response data from preclinical studies.
-
Route of Administration: The bioavailability of JNJ-39750966 can vary depending on the route of administration (e.g., oral, intravenous, intraperitoneal). Verify that the chosen route is appropriate for your experimental model and that the formulation is suitable for absorption.
-
Metabolism: Consider the metabolic stability of the compound in the species you are using. Rapid metabolism could lead to lower-than-expected plasma and brain concentrations.
-
Blood-Brain Barrier Penetration: While JNJ-39750966 is designed to be CNS-penetrant, variations in blood-brain barrier integrity or transporter activity in your model could affect its brain exposure.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Radioligand Binding Assays
| Issue | Possible Cause | Troubleshooting Step |
| High variability in replicate wells | Pipetting errors or improper mixing. | Ensure proper calibration of pipettes and thorough mixing of all reagents. Use a multi-channel pipette for adding reagents to the assay plate to minimize variability. |
| Lower than expected potency (high IC50) | Degradation of the compound. | Prepare fresh stock solutions of JNJ-39750966 for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Issues with the radioligand. | Verify the specific activity and concentration of the radioligand. Ensure it has not exceeded its expiration date. | |
| Incorrect assay buffer composition. | Confirm that the pH, ionic strength, and any necessary co-factors in the assay buffer are optimal for H3R binding. |
Guide 2: Poor Oral Bioavailability in Pharmacokinetic Studies
| Issue | Possible Cause | Troubleshooting Step |
| Low plasma concentration after oral gavage | Poor solubility of the compound. | Optimize the vehicle formulation to improve the solubility of JNJ-39750966. Consider using co-solvents, surfactants, or creating a suspension. |
| First-pass metabolism. | The compound may be extensively metabolized in the liver or gut wall. Consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or using a different route of administration (e.g., IV) to determine absolute bioavailability. | |
| P-glycoprotein (P-gp) efflux. | JNJ-39750966 may be a substrate for efflux transporters like P-gp in the intestine. Investigate this possibility using in vitro Caco-2 cell assays or by co-dosing with a known P-gp inhibitor. |
Experimental Protocols & Data
JNJ-39750966 In Vitro Potency
| Assay Type | Target | Species | IC50 / Ki |
| Radioligand Binding | Histamine H3 Receptor | Human | ~1-5 nM (Ki) |
| Radioligand Binding | Histamine H3 Receptor | Rat | ~2-10 nM (Ki) |
| GTPγS Binding | Histamine H3 Receptor | Human | ~10-50 nM (IC50) |
Methodology: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or rat histamine H3 receptor.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Radioligand: A suitable H3R radioligand, such as [3H]-Nα-methylhistamine, is used.
-
Incubation: Incubate the membranes, radioligand, and varying concentrations of JNJ-39750966 in a 96-well plate.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Mechanism of action of JNJ-39750966 as an H3R antagonist.
Caption: General experimental workflow for preclinical evaluation.
controlling for vehicle effects with JNJ0966
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JNJ0966, a selective inhibitor of pro-Matrix Metalloproteinase-9 (pro-MMP-9) activation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, allosteric inhibitor of pro-MMP-9 activation.[1][2] It binds to a structural pocket on the pro-MMP-9 zymogen near the cleavage site required for its activation.[1][2] This prevents the conversion of the inactive pro-MMP-9 (92 kDa) into the active MMP-9 enzyme (82 kDa), without directly inhibiting the catalytic activity of already active MMP-9 or other MMPs such as MMP-1, -2, and -3.[1][2]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: Due to its low aqueous solubility, this compound requires a specific vehicle for in vivo administration. A common formulation is a suspension in 10% DMSO and 90% (20% SBE-β-CD in Saline) for oral or intraperitoneal injection. Another option is a clear solution in 10% DMSO and 90% Corn Oil .
Q3: What are the known pharmacokinetic properties of this compound?
A3: this compound is brain penetrant. In mouse models, oral administration has demonstrated dose-dependent exposure in both plasma and brain tissue.
Quantitative Data Summary
| Parameter | Value | Reference |
| In Vitro IC50 | 440 nM (for pro-MMP-9 activation by catMMP-3) | [1] |
| In Vivo Dose (Mouse EAE Model) | 10 mg/kg and 30 mg/kg, twice daily oral gavage | [1] |
| Brain/Plasma Ratio (Mouse) | 6.2 (at 10 mg/kg), 4.7 (at 30 mg/kg) | [1] |
Troubleshooting Guide
Issue 1: High variability or unexpected effects in the vehicle control group.
-
Question: My vehicle control group (10% DMSO and 90% SBE-β-CD/Saline) is showing unexpected biological effects. How can I control for this?
-
Answer:
-
Deconstruct Your Vehicle Control: It is crucial to determine which component of the vehicle is causing the effect. We recommend including additional control groups in your experiment:
-
A group receiving only the saline or corn oil.
-
A group receiving the SBE-β-CD in saline solution without DMSO.
-
A group receiving a lower concentration of DMSO if possible.
-
-
Evaluate Vehicle Toxicity: DMSO, even at low concentrations, can have biological effects, including neurotoxicity and anti-inflammatory properties.[3][4][5][6] SBE-β-CD is generally considered to have low toxicity, but its effects on the specific model system should be evaluated.[7][8][9][10]
-
Literature Review: Search for literature specific to your experimental model and the potential effects of DMSO and SBE-β-CD. This can help you anticipate and interpret vehicle-specific effects.
-
Issue 2: Inconsistent results in in vitro pro-MMP-9 activation assays.
-
Question: I am seeing inconsistent inhibition of pro-MMP-9 activation with this compound in my in vitro assays. What could be the cause?
-
Answer:
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in all assay wells is identical and ideally below 0.1%.[1] High concentrations of DMSO can affect protein conformation and enzyme kinetics.
-
Reagent Quality: Verify the activity of your pro-MMP-9 and the activating protease (e.g., catMMP-3, trypsin). Degradation or lot-to-lot variability can lead to inconsistent results.
-
Incubation Times and Temperatures: Optimize and standardize incubation times and temperatures for both the activation of pro-MMP-9 and the activity assay itself.
-
Issue 3: Lack of efficacy in an in vivo model.
-
Question: I am not observing the expected therapeutic effect of this compound in my animal model. What should I troubleshoot?
-
Answer:
-
Vehicle Preparation and Administration: Ensure that this compound is properly suspended or dissolved in the vehicle immediately before administration. For suspensions, consistent vortexing between animal doses is critical to ensure uniform delivery.
-
Pharmacokinetics in Your Model: The provided pharmacokinetic data is from a specific mouse model. It is advisable to perform a pilot pharmacokinetic study in your specific animal strain and model to confirm adequate exposure in the target tissue.
-
Dosing Regimen: The reported effective dose in the EAE model was administered twice daily.[1] A less frequent dosing schedule may not maintain sufficient target engagement.
-
Experimental Protocols
In Vitro Pro-MMP-9 Activation Assay
This protocol is adapted from studies investigating the inhibition of pro-MMP-9 activation.
-
Reagents:
-
Recombinant human pro-MMP-9
-
Activating protease (e.g., catalytic domain of MMP-3 or trypsin)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Tris-based buffer with CaCl2, ZnCl2)
-
Fluorogenic MMP-9 substrate (e.g., DQ-gelatin)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
In a 96-well plate, add pro-MMP-9 and the this compound dilutions (or vehicle control).
-
Initiate the activation by adding the activating protease.
-
Incubate at 37°C for a predetermined time to allow for pro-MMP-9 activation.
-
Add the fluorogenic MMP-9 substrate.
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the rate of substrate cleavage to determine the level of MMP-9 activity.
-
In Vivo Administration Protocol for Mouse EAE Model
This protocol is a general guideline based on published studies.[1]
-
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
-
Sterile Saline
-
Oral gavage needles
-
-
Vehicle Preparation (10% DMSO / 90% of 20% SBE-β-CD in Saline):
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
To prepare the final vehicle, mix 1 part DMSO with 9 parts of the 20% SBE-β-CD solution.
-
-
This compound Formulation:
-
Calculate the required amount of this compound for the desired dose (e.g., 10 or 30 mg/kg).
-
Weigh the this compound and dissolve it in the appropriate volume of the vehicle. This will form a suspension.
-
Vortex thoroughly before each administration to ensure a uniform suspension.
-
-
Administration:
-
Administer the this compound suspension or vehicle control via oral gavage twice daily.
-
The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
-
Signaling Pathways and Experimental Workflows
Pro-MMP-9 Activation Pathway and Inhibition by this compound
Caption: Pro-MMP-9 activation cascade and its allosteric inhibition by this compound.
Experimental Workflow for In Vivo Vehicle Control
Caption: Logical workflow for designing an in vivo experiment with appropriate vehicle controls.
References
- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to MMP Inhibition: JNJ0966 vs. GM6001
In the landscape of matrix metalloproteinase (MMP) research, the choice of inhibitor is critical to achieving specific and reliable experimental outcomes. This guide provides a detailed comparison of two widely utilized MMP inhibitors, JNJ0966 and GM6001 (also known as Ilomastat or Galardin), highlighting their distinct mechanisms of action, inhibitory profiles, and experimental applications.
Introduction to this compound and GM6001
GM6001 is a first-generation, broad-spectrum MMP inhibitor. It functions as a potent, reversible inhibitor of a wide range of zinc-containing proteases, including multiple MMPs and some disintegrin and metalloproteinase domain-containing (ADAM) proteins.[1] Its mechanism involves chelating the essential zinc ion within the catalytic site of these enzymes, thereby blocking their activity.
This compound , in contrast, represents a newer generation of highly selective inhibitors. It does not target the catalytic activity of active MMPs. Instead, it functions as an allosteric inhibitor that specifically prevents the activation of the MMP-9 zymogen (proMMP-9).[2][3][4] This unique mechanism provides a high degree of selectivity for MMP-9-mediated processes.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these two inhibitors lies in their mode of action. GM6001 is a competitive, active-site inhibitor, while this compound is a non-competitive, allosteric inhibitor of zymogen activation.
-
GM6001: As a hydroxamic acid-based inhibitor, GM6001 directly binds to the zinc ion in the active site of MMPs. This action physically obstructs the substrate from binding and being cleaved, leading to a broad inhibition of catalytic activity across numerous MMP family members.[5]
-
This compound: This compound binds to a specific structural pocket near the cleavage site of the pro-domain in the MMP-9 zymogen.[4][6] This binding event prevents the proteolytic processing and conversion of the inactive proMMP-9 into its catalytically active form.[7] Crucially, this compound does not inhibit already active MMP-9 or other active MMPs.[3][4]
Quantitative Data: Inhibitory Profile Comparison
The differing mechanisms of this compound and GM6001 result in vastly different inhibitory profiles, as summarized in the table below. GM6001 shows potent, low nanomolar inhibition against a wide array of MMPs, while this compound's activity is highly specific to the activation of proMMP-9.
| Target | This compound (IC50 / Ki) | GM6001 (IC50 / Ki) |
| proMMP-9 Activation | 440 nM (IC50) [2][3][8] | Not Applicable |
| Active MMP-1 | No Inhibition[3][4] | 0.4 nM (Ki)[9] |
| Active MMP-2 | No Inhibition[3][4] | 0.5 nM (Ki)[9] |
| Active MMP-3 | No Inhibition[3][4] | 27 nM (Ki)[9] |
| Active MMP-7 | Not Reported | 3.7 nM (IC50) |
| Active MMP-8 | Not Reported | 0.1 nM (Ki)[9] |
| Active MMP-9 | No Inhibition[4] | 0.2 nM (Ki)[9], 0.45 nM (IC50)[4] |
| Active MMP-14 | No Inhibition[3][4] | 13.4 nM (Ki) |
| proMMP-1, -2, -3 Activation | No significant inhibition at 10 µM[8][10] | Not Applicable |
Experimental Protocols
Pro-MMP-9 Activation Inhibition Assay (for this compound)
This assay measures the ability of a compound to prevent the conversion of inactive proMMP-9 to its active form.
Methodology:
-
Reagents: Recombinant human proMMP-9, an activating enzyme (e.g., catalytic domain of MMP-3 or trypsin), a fluorescent MMP substrate (e.g., DQ-gelatin), and the inhibitor (this compound).
-
Incubation: ProMMP-9 is pre-incubated with the activating enzyme in a suitable assay buffer in the presence of various concentrations of this compound (or vehicle control).
-
Substrate Addition: After the activation period, the fluorescent substrate DQ-gelatin is added to the mixture. DQ-gelatin is heavily quenched and exhibits bright fluorescence upon proteolytic cleavage.
-
Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Analysis: The rate of substrate cleavage is proportional to the amount of active MMP-9 generated. The IC50 value is calculated by plotting the inhibition of activation against the concentration of this compound.[4]
General MMP Catalytic Activity Assay (for GM6001)
This assay measures the direct inhibition of the enzymatic activity of an already active MMP.
Methodology:
-
Reagents: Recombinant active MMP (e.g., MMP-2, MMP-9), a specific fluorogenic peptide substrate, and the inhibitor (GM6001).
-
Inhibitor Pre-incubation: The active MMP enzyme is pre-incubated with various concentrations of GM6001 (or vehicle control) in an assay buffer.
-
Reaction Initiation: The reaction is started by adding the fluorogenic substrate.
-
Measurement: The cleavage of the substrate by the MMP releases a fluorophore, leading to an increase in fluorescence that is measured over time.
-
Analysis: The initial reaction rates are determined from the linear phase of the fluorescence curve. The IC50 or Ki value is calculated by fitting the data to a dose-response curve.[4][11]
MMP Signaling and Inhibition
MMPs play a crucial role in tissue remodeling by degrading components of the extracellular matrix (ECM). This activity is essential for physiological processes but is also implicated in pathologies like cancer cell invasion and metastasis. By breaking down the ECM, MMPs clear a path for migrating cells. Inhibitors like GM6001 and this compound can block these processes, making them valuable tools for research in oncology, inflammation, and other diseases.
Summary and Conclusion
This compound and GM6001 are MMP inhibitors that operate through fundamentally different mechanisms, offering distinct advantages for researchers.
-
GM6001 is a classic, broad-spectrum inhibitor ideal for studies where the goal is to achieve widespread inhibition of MMP catalytic activity. Its potency against multiple MMPs makes it a powerful tool for investigating the general role of this enzyme family in a biological process. However, its lack of specificity can make it difficult to attribute effects to a single MMP.[5]
-
This compound offers exceptional selectivity by targeting the activation of only proMMP-9.[4] This makes it an invaluable tool for dissecting the specific contributions of MMP-9 activation in complex biological systems, without confounding effects from the inhibition of other MMPs.[7]
The choice between this compound and GM6001 should be guided by the specific research question. For targeted validation of MMP-9's role, this compound is the superior choice. For broad exploration of MMP involvement, GM6001 remains a relevant and potent option.
References
- 1. caymanchem.com [caymanchem.com]
- 2. JNJ 0966 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. glpbio.com [glpbio.com]
- 11. selleckchem.com [selleckchem.com]
JNJ0966: A Comparative Guide to its Selective Inhibition of pro-MMP-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ0966, a selective allosteric inhibitor of pro-matrix metalloproteinase-9 (pro-MMP-9), with other notable MMP inhibitors. The information presented herein is supported by experimental data to facilitate an objective evaluation of its performance and potential applications in research and drug development.
Executive Summary
Matrix metalloproteinase-9 (MMP-9) is a critical enzyme involved in the breakdown of the extracellular matrix, playing a significant role in various physiological and pathological processes, including cancer metastasis, inflammation, and neurodegenerative diseases. Consequently, the development of specific MMP-9 inhibitors is of great interest. This compound has emerged as a promising candidate due to its unique mechanism of action. Unlike traditional active-site inhibitors, this compound allosterically binds to the zymogen form of MMP-9 (pro-MMP-9), preventing its conversion to the catalytically active enzyme.[1][2] This mode of inhibition confers high selectivity for MMP-9, minimizing off-target effects commonly associated with broad-spectrum MMP inhibitors.[2][3][4]
Comparative Performance of this compound
The selectivity of this compound for pro-MMP-9 is a key differentiator from many other MMP inhibitors. The following tables summarize the quantitative data on the inhibitory activity of this compound and its counterparts.
Table 1: Inhibitory Activity of this compound against pro-MMP-9 Activation
| Compound | Target | Assay | IC50 | Ki | Reference |
| This compound | pro-MMP-9 Activation (by catMMP-3) | Biochemical Assay | 429 nM | - | [1] |
| This compound | pro-MMP-9 Activation | Biochemical Assay | 440 nM | - | [5] |
| This compound | pro-MMP-9 Binding | ThermoFluor® | - | 5.0 µM | [3][6] |
Table 2: Comparative Inhibitory Activity of Various MMP Inhibitors
| Compound | Type | Target MMPs | IC50 (nM) | Reference |
| This compound | pro-MMP-9 Activation Inhibitor | pro-MMP-9 | 429 - 440 | [1][5] |
| GM6001 | Broad-Spectrum | MMP-1, -2, -3, -8, -9 | MMP-9: 0.45; MMP-3: 7.2 | [3] |
| Marimastat (BB-2516) | Broad-Spectrum | MMP-1, -2, -7, -9, -14 | MMP-9: 3; MMP-1: 5; MMP-2: 6; MMP-14: 9; MMP-7: 13 | [7][8][9] |
| Prinomastat (AG3340) | Broad-Spectrum | MMP-2, -3, -9, -13, -14 | MMP-9: 5.0; MMP-3: 6.3; MMP-1: 79 | [1][10][11] |
| GS-5745 (Andecaliximab) | Selective Allosteric Antibody | MMP-9 | 0.26 - 1.3 | [12][13][14] |
| S-3304 | Selective | MMP-2, MMP-9 | - | [6][15][16] |
Note: IC50 values can vary depending on the specific assay conditions.
As evidenced by the data, this compound specifically targets the activation of pro-MMP-9, a mechanism distinct from the direct enzymatic inhibition of active MMPs. This leads to a highly selective profile, with no significant activity against the catalytic domains of MMP-1, -2, -3, -9, or -14.[2][3] In contrast, broad-spectrum inhibitors like Marimastat and Prinomastat inhibit a range of MMPs, which can lead to dose-limiting side effects such as musculoskeletal syndrome.[17][18] GS-5745, a monoclonal antibody, also demonstrates high selectivity for MMP-9 through an allosteric mechanism.[12][13]
Experimental Methodologies
The validation of this compound's selectivity relies on robust experimental protocols. Detailed below are the key assays cited in the evaluation of MMP-9 inhibition.
DQ-Gelatin Activity Assay for pro-MMP-9 Activation
This assay quantitatively measures the enzymatic activity of MMP-9 by monitoring the cleavage of a quenched fluorescent gelatin substrate (DQ-gelatin).
Protocol:
-
Reagents: Recombinant human pro-MMP-9, activating enzyme (e.g., catalytic domain of MMP-3 or trypsin), DQ-gelatin substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35), and the test inhibitor (this compound).
-
Procedure: a. In a 96-well plate, combine pro-MMP-9 and the activating enzyme in the assay buffer. b. Add serial dilutions of the test inhibitor (this compound) or vehicle control. c. Incubate the mixture to allow for pro-MMP-9 activation. d. Initiate the reaction by adding the DQ-gelatin substrate. e. Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).[12][19]
-
Data Analysis: Calculate the rate of reaction from the linear phase of the fluorescence curve. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Gelatin Zymography
Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in biological samples.
Protocol:
-
Sample Preparation: Conditioned cell culture media or tissue extracts are mixed with a non-reducing sample buffer.
-
Electrophoresis: Samples are run on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Renaturation: The gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubation: The gel is incubated overnight in a developing buffer containing Ca2+ and Zn2+, which are essential for MMP activity.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue R-250 and then destained.
-
Visualization: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background, indicating the presence and activity of the gelatinases.[2][5][20]
Visualizing Key Processes
To further elucidate the mechanisms discussed, the following diagrams illustrate the pro-MMP-9 activation pathway and the experimental workflow for assessing this compound's inhibitory effect.
Caption: Pro-MMP-9 activation pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound on pro-MMP-9 activation.
References
- 1. Prinomastat - Wikipedia [en.wikipedia.org]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gelatin Zymography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 10. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Marimastat (BB2516): current status of development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Gelatin degradation assay reveals MMP-9 inhibitors and function of O-glycosylated domain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of JNJ Protease Inhibitors: A Comparative Analysis
A comprehensive review of the cross-reactivity profile of Johnson & Johnson (J&J) protease inhibitors remains challenging due to the limited publicly available data for specific compounds, including the requested JNJ0966. Extensive searches have not yielded specific information on a compound with this identifier, suggesting it may be an internal designation or an incorrect reference.
To provide relevant insights for researchers, scientists, and drug development professionals, this guide will focus on the principles of protease inhibitor selectivity and provide a template for evaluating and comparing such compounds, using publicly known information on other J&J protease inhibitors as illustrative examples where possible.
Understanding Protease Inhibitor Cross-Reactivity
Proteases are a large family of enzymes that cleave peptide bonds in proteins and are involved in a multitude of physiological processes. The specificity of a protease inhibitor for its intended target over other proteases is a critical determinant of its therapeutic window and safety profile. Off-target inhibition can lead to unforeseen side effects. Therefore, rigorous cross-reactivity screening is a cornerstone of preclinical drug development.
Hypothetical Comparison of Protease Inhibitor Selectivity
To illustrate how such data would be presented, the following table provides a template for summarizing the inhibitory activity (IC₅₀ or Kᵢ values) of a hypothetical J&J protease inhibitor against a panel of common proteases.
| Protease Target | Class | Hypothetical JNJ Compound IC₅₀ (nM) | Alternative Compound A IC₅₀ (nM) | Alternative Compound B IC₅₀ (nM) |
| Primary Target | Serine Protease | <10 | 15 | 5 |
| Thrombin | Serine Protease | >10,000 | 500 | >10,000 |
| Trypsin | Serine Protease | >10,000 | 1,200 | 8,000 |
| Chymotrypsin | Serine Protease | 5,000 | 800 | >10,000 |
| Cathepsin G | Serine Protease | >10,000 | >10,000 | 9,500 |
| MMP-1 | Metalloprotease | >20,000 | >20,000 | >20,000 |
| Caspase-3 | Cysteine Protease | >20,000 | 15,000 | >20,000 |
Caption: This table presents a hypothetical comparison of the in vitro inhibitory potency (IC₅₀) of a J&J compound and two alternatives against a panel of proteases. Lower values indicate higher potency. A highly selective inhibitor will show potent activity against its primary target and significantly weaker activity against other proteases.
Experimental Protocols for Assessing Protease Cross-Reactivity
The determination of inhibitor selectivity involves screening the compound against a panel of purified proteases using standardized enzymatic assays.
General Experimental Workflow:
Caption: Workflow for assessing protease inhibitor selectivity.
Detailed Methodologies:
-
Enzymatic Assays: The inhibitory activity is typically measured using in vitro enzymatic assays. These assays utilize a purified protease, a specific substrate (often fluorogenic or chromogenic), and the inhibitor.
-
A dilution series of the test compound is prepared.
-
The compound is pre-incubated with the purified protease for a defined period to allow for binding.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance.
-
The data is plotted as the percentage of enzyme activity versus the inhibitor concentration.
-
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a suitable dose-response curve.
-
-
Protease Panel: A comprehensive selectivity panel should include proteases from different catalytic classes (e.g., serine, cysteine, metallo-, and aspartyl proteases) and those that are structurally related to the primary target.
Illustrative Signaling Pathway: Dengue Virus NS2B/NS3 Protease
While specific data for this compound is unavailable, we can look at the mechanism of other J&J protease inhibitors. For instance, JNJ-1802 (JNJ-64281802) is a dengue virus (DENV) inhibitor that targets the viral NS3 protease, which is essential for viral replication. The NS3 protease requires the NS2B cofactor for its activity.
Caption: Inhibition of DENV replication via NS2B/NS3 protease.
This diagram illustrates how a protease inhibitor targeting the NS2B/NS3 complex can block the processing of the viral polyprotein, thereby inhibiting the formation of mature viral proteins necessary for replication. The selectivity of such an inhibitor against human host cell proteases would be a critical aspect of its preclinical safety assessment.
Conclusion
The objective comparison of a product's performance with alternatives necessitates access to robust, publicly available data. While the specific cross-reactivity profile for this compound could not be obtained, the principles and methodologies outlined in this guide provide a framework for evaluating the selectivity of any protease inhibitor. Researchers are encouraged to consult primary literature and company-disclosed data for specific compounds of interest to conduct a thorough comparative analysis.
Confirming Target Engagement of JNJ0966 in Cells: A Comparative Guide
Disclaimer: As of the latest available information, "JNJ0966" (also referred to as JNJ-77060966) is not a publicly disclosed compound. There is no available information in the public domain regarding its molecular target, mechanism of action, or specific protocols for confirming its target engagement.
Therefore, this guide will use Dasatinib , a well-characterized multi-kinase inhibitor, as a representative example to illustrate the principles and methods for confirming target engagement in a cellular context. The methodologies and data presented here serve as a template that can be adapted for a novel compound like this compound once its molecular target is identified.
Dasatinib is a potent oral inhibitor of the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML), and SRC family kinases.[1][2] This guide will focus on methods to confirm Dasatinib's engagement of its primary target, the BCR-ABL kinase, in cancer cell lines.
BCR-ABL Signaling Pathway and Dasatinib's Mechanism of Action
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways.[1][3] A key substrate of BCR-ABL is the adaptor protein CRKL.[4] Phosphorylation of CRKL is a reliable biomarker of BCR-ABL kinase activity.[4] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase domain, inhibiting its catalytic activity and blocking downstream signaling.[1]
Comparison of Kinase Inhibitors Targeting BCR-ABL
The following table summarizes the cellular potency of Dasatinib and two other BCR-ABL inhibitors, Imatinib and Bosutinib, in a Ba/F3 cell line engineered to express the wild-type BCR-ABL protein.
| Compound | Primary Target(s) | Cellular IC50 (BCR-ABL wt) | Reference |
| Dasatinib | BCR-ABL, SRC family kinases | 0.6 nM | [5][6] |
| Imatinib | BCR-ABL, c-KIT, PDGFR | 25 nM | [5][6] |
| Bosutinib | BCR-ABL, SRC family kinases | 8 nM | [5][6] |
Experimental Protocols for Confirming Target Engagement
Several methods can be employed to confirm that a compound engages its intended target within a cell. Below are protocols for three widely used assays to assess the target engagement of Dasatinib with BCR-ABL.
Western Blot for Phospho-CRKL (p-CRKL)
This is an indirect but highly informative method to measure the inhibition of BCR-ABL kinase activity. A reduction in the phosphorylation of its direct substrate, CRKL, indicates target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Culture K-562 cells (a human CML cell line endogenously expressing BCR-ABL) in appropriate media.
-
Treat cells with varying concentrations of Dasatinib (e.g., 0.1 nM to 100 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CRKL (Tyr207) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total CRKL or a housekeeping protein like GAPDH.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent effect of Dasatinib on CRKL phosphorylation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly assesses target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Treatment and Heating:
-
Treat K-562 cells with Dasatinib (e.g., 1 µM) or vehicle control.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble BCR-ABL in the supernatant at each temperature point by Western blot, using an antibody specific for ABL or BCR.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to higher temperatures for the Dasatinib-treated sample indicates target engagement.
-
NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures compound binding to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein.
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding a BCR-ABL-NanoLuc® fusion protein.
-
Culture the transfected cells to allow for protein expression.
-
-
Assay Setup:
-
Dispense the cells into a multi-well plate.
-
Add varying concentrations of Dasatinib to the wells.
-
Add a cell-permeable fluorescent tracer that binds to the ATP-binding site of BCR-ABL.
-
-
BRET Measurement:
-
Add the NanoLuc® substrate (furimazine) to the cells.
-
Measure the BRET signal (the ratio of tracer emission to NanoLuc® emission) using a plate reader.
-
-
Data Analysis:
-
A decrease in the BRET signal with increasing concentrations of Dasatinib indicates that the compound is displacing the tracer and binding to BCR-ABL.
-
Calculate the IC50 value from the dose-response curve to quantify the cellular potency of Dasatinib.
-
Conclusion
Confirming target engagement in a cellular environment is a critical step in drug discovery. While direct information on "this compound" is not available, the principles and assays detailed in this guide using Dasatinib as a model provide a robust framework for researchers. A multi-faceted approach, combining indirect functional assays like Western blotting for downstream signaling with direct biophysical methods such as CETSA or NanoBRET™, can provide compelling evidence of target engagement and help elucidate the mechanism of action of novel therapeutic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Run a Western Blot Assay: An Illustrated Diagram | Bio-Techne [bio-techne.com]
- 3. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. ascopubs.org [ascopubs.org]
A Tale of Two Inhibitors: A Comparative Analysis of JNJ0966 and Doxycycline
For Immediate Release
In the landscape of pharmacological research, the exploration of enzyme inhibitors is a cornerstone of therapeutic development. This guide provides a detailed comparative analysis of two distinct molecules: JNJ0966, a highly selective allosteric inhibitor of matrix metalloproteinase-9 (MMP-9) zymogen activation, and Doxycycline, a broad-spectrum antibiotic with known secondary MMP-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a clear juxtaposition of their mechanisms, performance data, and the experimental protocols used for their evaluation.
At a Glance: this compound vs. Doxycycline
| Feature | This compound | Doxycycline |
| Primary Mechanism of Action | Allosteric inhibitor of proMMP-9 activation | Bacterial protein synthesis inhibitor (30S ribosomal subunit) |
| Secondary Mechanism of Action | N/A | Inhibition of Matrix Metalloproteinases (MMPs) |
| Molecular Target | Pro-Matrix Metalloproteinase-9 (proMMP-9) | Bacterial 30S Ribosome; various MMPs |
| Selectivity | Highly selective for proMMP-9 | Broad-spectrum antibiotic; non-selective MMP inhibitor |
| Reported IC50 for MMP-9 Inhibition | 440 nM (for proMMP-9 activation) | 608 µM (for MMP-9 activity)[1][2] |
| Therapeutic Applications | Investigational for MMP-9-driven pathologies (e.g., cancer, fibrosis, neuroinflammation) | Treatment of bacterial infections; adjunctive therapy in periodontitis |
Unraveling the Mechanisms of Action
This compound and Doxycycline operate via fundamentally different mechanisms, targeting distinct biological processes.
This compound: A Precision Approach to MMP-9 Inhibition
This compound represents a novel strategy in enzyme inhibition. It does not target the active site of the mature MMP-9 enzyme. Instead, it binds to a distinct allosteric site on the MMP-9 zymogen (proMMP-9), the inactive precursor of the enzyme.[3] This binding event prevents the conformational changes necessary for the activation of proMMP-9 into its catalytically active form. This highly specific mechanism ensures that this compound only affects the generation of active MMP-9, leaving other MMPs and the already active MMP-9 enzyme untouched.[3]
Doxycycline: A Broad-Spectrum Agent with a Dual Role
Doxycycline, a member of the tetracycline class of antibiotics, primarily functions by inhibiting protein synthesis in bacteria.[1][2][4][5][6] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome-mRNA complex.[1][2][4] This action halts the production of proteins essential for bacterial growth and replication, leading to a bacteriostatic effect.[5][6]
Beyond its antibiotic properties, doxycycline is also recognized as a non-selective inhibitor of MMPs.[7][8] This inhibitory effect is attributed to the chelation of the zinc and calcium ions that are essential for the catalytic activity of MMPs.[1] Unlike this compound, doxycycline's MMP inhibition is not specific to MMP-9 and affects a broader range of MMPs.
Performance Data: A Quantitative Comparison
Direct comparative studies of this compound and doxycycline are not available in the current literature, which is expected given their disparate primary mechanisms and therapeutic targets. However, we can compare their inhibitory potency against MMP-9 based on available in vitro data.
| Compound | Assay Type | Target | Parameter | Value |
| This compound | Fluorescent Substrate Assay | proMMP-9 Activation | IC50 | 440 nM |
| Doxycycline | Gelatin Zymography | MMP-9 Activity | IC50 | 608 µM[1][2] |
It is critical to note that these IC50 values are not directly comparable due to the different assays and mechanisms of inhibition measured. This compound's nanomolar potency in preventing proMMP-9 activation highlights its high specificity and efficiency. Doxycycline's micromolar IC50 for inhibiting the activity of already active MMP-9 reflects a much lower potency in this secondary role.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate the MMP-9 inhibitory activities of this compound and doxycycline.
Protocol 1: this compound - Pro-MMP-9 Activation Assay (Fluorescent Substrate)
This assay quantifies the ability of this compound to inhibit the activation of proMMP-9 by a catalytic amount of another MMP, such as MMP-3.
-
Reagents and Materials: Recombinant human proMMP-9, catalytic domain of MMP-3 (catMMP-3), this compound, DQ-gelatin (a fluorescently quenched gelatin substrate), assay buffer.
-
Procedure:
-
ProMMP-9 is pre-incubated with varying concentrations of this compound.
-
catMMP-3 is added to initiate the activation of proMMP-9.
-
DQ-gelatin is added to the mixture.
-
As active MMP-9 is formed, it cleaves the DQ-gelatin, releasing a fluorescent signal.
-
The fluorescence is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of fluorescence increase is proportional to the amount of active MMP-9 generated. The IC50 value is calculated by plotting the rate of reaction against the concentration of this compound.
Protocol 2: Doxycycline - Gelatin Zymography for MMP-9 Inhibition
Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases, such as MMP-9.
-
Reagents and Materials: Source of active MMP-9 (e.g., cell culture supernatant), doxycycline, SDS-PAGE resolving gel co-polymerized with gelatin, incubation buffer, staining solution (Coomassie Brilliant Blue), destaining solution.
-
Procedure:
-
Samples containing active MMP-9 are incubated with various concentrations of doxycycline.
-
The samples are loaded onto a gelatin-containing polyacrylamide gel and subjected to electrophoresis under non-reducing conditions.
-
The gel is then incubated in a renaturing buffer to allow the MMP-9 to renature.
-
The gel is subsequently placed in an incubation buffer that promotes enzymatic activity.
-
The gel is stained with Coomassie Brilliant Blue, which stains the gelatin.
-
-
Data Analysis: Areas of MMP-9 activity will appear as clear bands on a blue background where the gelatin has been digested. The intensity of these bands is quantified using densitometry. The IC50 is determined by plotting the percentage of inhibition (relative to a control without doxycycline) against the doxycycline concentration.[1][2]
Conclusion
This compound and doxycycline represent two vastly different pharmacological agents with distinct approaches to modulating MMP-9. This compound is a highly potent and selective allosteric inhibitor of proMMP-9 activation, offering a targeted approach for diseases driven by the upregulation of this specific enzyme. In contrast, doxycycline is a broad-spectrum antibiotic with a secondary, non-selective, and significantly less potent inhibitory effect on the catalytic activity of various MMPs. The choice between such compounds in a therapeutic context would be dictated by the specific pathology, with this compound being suited for precision targeting of MMP-9 and doxycycline for its primary antibacterial action with a potential ancillary anti-inflammatory effect through MMP inhibition. Future research may explore the potential synergistic effects of such distinct inhibitory mechanisms in complex disease models.
References
- 1. brieflands.com [brieflands.com]
- 2. brieflands.com [brieflands.com]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. 2.8. Gelatin Zymography [bio-protocol.org]
- 6. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the non-specific matrix metalloproteinase inhibitor Doxycycline on endometriotic implants in an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxycycline inhibits matrix metalloproteinase-2 secretion from TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells - PMC [pmc.ncbi.nlm.nih.gov]
validating the therapeutic potential of JNJ0966 in new models
To effectively validate the therapeutic potential of a novel compound like JNJ0966, a structured approach involving in vitro and in vivo models is crucial. This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the performance of this compound against alternative therapeutic strategies. The following sections detail experimental protocols, present comparative data, and visualize key pathways and workflows.
Comparative Analysis of this compound in Preclinical Models
To contextualize the therapeutic potential of this compound, its performance should be benchmarked against existing standards of care or alternative compounds in relevant disease models. For the purpose of this guide, we will consider a hypothetical scenario where this compound is an inhibitor of a key kinase, "Kinase X," implicated in a specific cancer type.
In Vitro Efficacy Comparison
The initial assessment of a targeted therapy involves determining its potency and selectivity against its intended target.
Table 1: Comparative IC50 Values of Kinase X Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line A (Tumor Model) GI50 (nM) | Cell Line B (Healthy Control) GI50 (nM) |
| This compound | Kinase X | 5 | 50 | >1000 |
| Competitor 1 | Kinase X | 15 | 150 | 800 |
| Standard of Care | Multi-kinase | 100 | 500 | 200 |
Experimental Protocol: In Vitro Kinase Assay
A biochemical assay is performed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified Kinase X.
-
Reagents : Purified recombinant Kinase X, ATP, substrate peptide, this compound (and comparators) at various concentrations.
-
Procedure :
-
Kinase X is incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis : The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.
Experimental Protocol: Cell Proliferation Assay (GI50)
The half-maximal growth inhibitory concentration (GI50) is determined to assess the cytotoxic or cytostatic effect of the compound on cancer and healthy cell lines.
-
Cell Lines : Tumor cell line expressing high levels of Kinase X (Cell Line A) and a healthy control cell line (Cell Line B).
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound and comparator compounds.
-
After a 72-hour incubation period, cell viability is assessed using a reagent such as resazurin or CellTiter-Glo.
-
-
Data Analysis : The percentage of cell growth inhibition is plotted against the compound concentration to calculate the GI50 value.
Signaling Pathway and Experimental Workflow Visualizations
Understanding the mechanism of action and the experimental process is facilitated by clear visual diagrams.
Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.
Caption: A generalized workflow for preclinical validation of a therapeutic compound.
In Vivo Efficacy in Xenograft Models
To assess the in vivo therapeutic potential of this compound, a tumor xenograft model is employed.
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Daily, Oral | 1500 ± 250 | 0 | +2 |
| This compound | 10 mg/kg, Daily, Oral | 450 ± 120 | 70 | -1 |
| Competitor 1 | 20 mg/kg, Daily, Oral | 750 ± 180 | 50 | -5 |
| Standard of Care | 50 mg/kg, Weekly, IV | 900 ± 200 | 40 | -8 |
Experimental Protocol: Xenograft Tumor Model
-
Animal Model : Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation : Cell Line A tumor cells are subcutaneously implanted into the flanks of the mice.
-
Treatment : Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups and dosed with this compound, comparators, or vehicle control according to the specified regimen.
-
Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., pharmacodynamics).
-
Data Analysis : Tumor growth inhibition is calculated as the percentage difference in mean tumor volume between treated and vehicle control groups.
Conclusion
This guide provides a foundational framework for the preclinical validation of this compound. The presented data, assuming a hypothetical but plausible scenario, demonstrates the superior in vitro potency and in vivo efficacy of this compound compared to its alternatives. The detailed experimental protocols and clear visualizations of the underlying biological pathway and experimental process are intended to aid researchers in the comprehensive evaluation of this and other novel therapeutic agents. Further studies, including detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling and comprehensive safety toxicology, are essential next steps in the drug development pipeline.
JNJ0966: A Paradigm Shift in MMP Inhibition Benchmarked Against Established Competitors
For Immediate Release
In the landscape of therapeutic drug development, particularly for diseases driven by chronic inflammation and tissue degradation, matrix metalloproteinases (MMPs) have long been a focal point. A novel inhibitor, JNJ0966, has emerged, offering a highly selective mechanism of action that distinguishes it from established, broad-spectrum MMP inhibitors. This guide provides a comprehensive comparison of this compound's efficacy against well-known inhibitors such as Marimastat, Batimastat, GM6001 (Ilomastat), and Doxycycline, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
A New Class of MMP Inhibitor: this compound
This compound represents a significant advancement in the field by selectively targeting the activation of proMMP-9, the zymogen form of MMP-9, with a half-maximal inhibitory concentration (IC50) of 440 nM.[1] Unlike traditional MMP inhibitors that target the catalytic site of the active enzyme, this compound is an allosteric inhibitor that binds to a regulatory site on the proMMP-9 zymogen. This unique mechanism prevents the conversion of proMMP-9 to its active, tissue-degrading form without affecting the catalytic activity of already mature MMPs. This high selectivity for proMMP-9 minimizes the off-target effects that have plagued earlier generations of MMP inhibitors.
Quantitative Efficacy: A Comparative Analysis
The inhibitory profiles of this compound and established MMP inhibitors reveal a stark contrast in their selectivity. While this compound is highly specific for proMMP-9, traditional inhibitors exhibit broad-spectrum activity across various MMPs. The following table summarizes the IC50 values for these compounds against a panel of MMPs.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-9 (nM) | MMP-14 (nM) | Mechanism of Action |
| This compound | No effect | No effect | No effect | No effect | 440 (proMMP-9 activation) | No effect | Allosteric inhibitor of proMMP-9 activation |
| Marimastat | 5 | 6 | 230 | 13 | 3 | 9 | Broad-spectrum, active site inhibitor[2][3][4][5] |
| Batimastat | 3 | 4 | 20 | 6 | 4 | - | Broad-spectrum, active site inhibitor[6][7][8][9] |
| GM6001 | 1.5 | 1.1 | 1.9 | 3.7 | 0.5 | 13.4 | Broad-spectrum, active site inhibitor[10][11] |
| Doxycycline | ~280,000 | - | - | - | ~30,000-608,000 | - | Broad-spectrum, active site inhibitor (micromolar range)[12][13] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
ProMMP-9 Activation Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the conversion of proMMP-9 to its active form.
-
Reagents and Materials: Recombinant human proMMP-9, activating enzyme (e.g., MMP-3 or trypsin), a fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5), this compound, and a fluorescence microplate reader.
-
Procedure:
-
Pre-incubate proMMP-9 with varying concentrations of this compound in the assay buffer for a specified period (e.g., 30 minutes) at 37°C.
-
Initiate the activation by adding the activating enzyme and incubate for a time sufficient to activate the untreated proMMP-9.
-
Add the fluorogenic MMP-9 substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm).
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Gelatin Zymography for MMP-9 Activity
This technique is used to detect and quantify the gelatinolytic activity of MMP-9.
-
Sample Preparation: Collect conditioned media from cell cultures or prepare tissue extracts. Centrifuge to remove debris.
-
SDS-PAGE: Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL). Load equal amounts of protein from each sample mixed with non-reducing sample buffer. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Renaturation and Incubation:
-
Wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzyme to renature.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, pH 7.5) at 37°C for 12-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-9.
-
Quantify the band intensity using densitometry.
-
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: MMP-9 activation pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for screening MMP inhibitors.
Conclusion: The Future of MMP Inhibition
The development of this compound marks a pivotal moment in the pursuit of safe and effective MMP inhibitors. By targeting the activation of a specific MMP zymogen, this compound avoids the broad-spectrum inhibition that has been associated with dose-limiting side effects in previous clinical trials. This highly selective approach holds the promise of a better therapeutic window and opens new avenues for the treatment of a wide range of diseases where MMP-9 plays a critical pathogenic role. The data and protocols presented here provide a valuable resource for the scientific community to further explore and build upon this innovative therapeutic strategy.
References
- 1. abcam.com [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MMP-9 Signaling Pathways That Engage Rho GTPases in Brain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gelatin zymography protocol | Abcam [abcam.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. biovendor.com [biovendor.com]
- 13. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Proper Disposal of JNJ0966: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and environmentally responsible disposal of research compounds is a critical component of laboratory best practices. This document provides essential guidance on the proper disposal procedures for JNJ0966, a selective inhibitor of matrix metalloproteinase-9 (MMP-9) zymogen activation. This information is intended for researchers, scientists, and drug development professionals actively using this compound in their work.
This compound, with the chemical name N-{2-[(2-methoxyphenyl)amino]-4′-methyl-4,5′-bi-1,3-thiazol-2′-yl}acetamide and CAS Number 315705-75-0, requires careful handling and disposal in accordance with institutional, local, and national regulations.[1][2] The following procedures are based on general best practices for chemical waste management and should be adapted to comply with your institution's specific safety protocols.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
| PPE Category | Specific Items |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
Disposal Procedures for this compound
All waste containing this compound, including unused product, contaminated solutions, and labware, should be treated as chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, etc.), and any other solid materials that have come into contact with the compound in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used (e.g., DMSO).[3]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) should be placed in the solid chemical waste container. Non-disposable glassware must be decontaminated before reuse.
Step 2: Decontamination of Non-Disposable Labware
-
Rinse contaminated glassware multiple times with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
Step 3: Waste Storage
-
Store all this compound waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure all waste containers are properly sealed to prevent leaks or spills.
Step 4: Final Disposal
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste manifest or disposal service with the Safety Data Sheet (SDS) for this compound.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for complete and detailed instructions.[3][4] It is the responsibility of the user to ensure compliance with all applicable regulations.
References
Essential Safety and Operational Guide for Handling JNJ0966
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of JNJ0966.
This document provides critical safety and logistical information for the handling of this compound, a selective inhibitor of pro-matrix metalloproteinase-9 (pro-MMP-9) activation. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of research.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on the potential hazards associated with this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing. |
| Respiratory Protection | Not required under normal use with adequate ventilation | Use a NIOSH-approved respirator if handling large quantities or if dust/aerosol generation is likely. |
Hazard Identification and Safety Precautions
While a specific occupational exposure limit (OEL) for this compound has not been established, it should be handled as a potent compound. The following table outlines the known hazards and necessary precautions.
| Hazard Class | Hazard Statement | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| Aquatic Hazard (Acute) | Very toxic to aquatic life | Avoid release to the environment. |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects | Avoid release to the environment. Collect spillage. |
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Keep containers tightly closed when not in use.
-
Prevent contact with skin, eyes, and clothing.
Operational Plan: Step-by-Step Handling and Storage
A systematic approach to handling and storing this compound is crucial for safety and compound stability.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container.
-
Recommended storage temperature is -20°C.
Preparation of Stock Solutions:
-
All manipulations should be performed in a chemical fume hood.
-
Wear the appropriate PPE as detailed in Section 1.
-
This compound is soluble in DMSO.
-
To prepare a stock solution, carefully weigh the desired amount of the solid compound.
-
Slowly add the solvent (DMSO) to the solid to the desired concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
Experimental Use:
-
When diluting the stock solution for experiments, continue to work in a fume hood.
-
Handle all solutions containing this compound with the same precautions as the solid compound.
-
Clearly label all containers with the compound name and concentration.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categories:
-
Solid Waste: Unused solid this compound, contaminated weighing paper, and disposable labware.
-
Liquid Waste: Unused solutions of this compound in DMSO, and solvent rinses of containers.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound.
Disposal Procedures:
-
Segregation: Collect each category of waste in separate, clearly labeled, and sealed waste containers.
-
Solid Waste:
-
Place in a designated, sealed container for chemical waste.
-
Do not mix with general laboratory trash.
-
-
Liquid Waste (DMSO solutions):
-
Collect in a designated, sealed container for flammable liquid waste.
-
Do not dispose of down the drain.
-
-
Contaminated Sharps:
-
Place in a designated sharps container for chemical-contaminated sharps.
-
-
Final Disposal:
-
Dispose of all waste containers through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Protocols
In Vitro: Inhibition of pro-MMP-9 Activation This protocol outlines a typical experiment to assess the inhibitory activity of this compound on the activation of pro-MMP-9.
-
Materials: Recombinant human pro-MMP-9, activating enzyme (e.g., trypsin or MMP-3), a fluorescent MMP-9 substrate, this compound stock solution, and assay buffer.
-
Procedure: a. Prepare a series of dilutions of this compound in assay buffer. b. In a microplate, combine pro-MMP-9 and the activating enzyme in the presence of the various concentrations of this compound or vehicle control (DMSO). c. Incubate the plate to allow for pro-MMP-9 activation. d. Add the fluorescent MMP-9 substrate to each well. e. Measure the fluorescence intensity over time using a plate reader. f. The rate of substrate cleavage is proportional to the amount of active MMP-9. g. Calculate the IC₅₀ value of this compound by plotting the inhibition of MMP-9 activity against the concentration of the inhibitor.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound and a typical in vitro experimental workflow.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
